Product packaging for 4-Hydroxydecan-2-one(Cat. No.:CAS No. 38836-24-7)

4-Hydroxydecan-2-one

Cat. No.: B15475434
CAS No.: 38836-24-7
M. Wt: 172.26 g/mol
InChI Key: RXHDNXZELWCLRL-UHFFFAOYSA-N
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Description

4-Hydroxydecan-2-one is a hydroxy ketone compound of interest in organic synthesis and fragrance research. This chemical structure, featuring a ketone group at the second carbon and a hydroxyl group at the fourth carbon of a ten-carbon chain, makes it a valuable intermediate. Researchers may employ it in the synthesis of complex natural products and beta-hydroxylactones . Similar hydroxy ketones are used in preparing fused benzazepine molecules, which can act as selective receptor antagonists with pharmaceutical activity . As a mid-chain molecule, it may serve as a precursor for heterocyclic compounds, such as substituted thiazoles, which are significant in medicinal chemistry . The compound is a clear liquid at room temperature and is expected to be miscible with common organic solvents like ethanol, acetone, and ether . Handling should follow standard laboratory safety protocols. This compound is classified as a combustible liquid and may cause skin and serious eye irritation . It is recommended to store it in a cool, dark place, under an inert atmosphere to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B15475434 4-Hydroxydecan-2-one CAS No. 38836-24-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38836-24-7

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4-hydroxydecan-2-one

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-10(12)8-9(2)11/h10,12H,3-8H2,1-2H3

InChI Key

RXHDNXZELWCLRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(=O)C)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of 4-Hydroxydecan-2-one and the Broader Class of β-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for the specific compound 4-Hydroxydecan-2-one is limited. This guide provides a comprehensive overview of the physical and chemical properties of the broader class of β-hydroxy ketones, with this compound used as a representative example for which physical and chemical properties have been estimated using computational methods.

Introduction

β-hydroxy ketones are a significant class of organic compounds characterized by a ketone functional group and a hydroxyl group located on the beta-carbon relative to the carbonyl group.[1] This structural motif is a common feature in many natural products and serves as a versatile synthetic intermediate in organic chemistry. This compound is a member of this class, though specific research and documented properties for this particular long-chain β-hydroxy ketone are scarce. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the core physical and chemical properties, synthetic methodologies, and potential biological relevance of β-hydroxy ketones, using this compound as a focal point for predicted data.

Physical and Chemical Properties of this compound (Predicted)

Due to the absence of experimentally determined data, the following table summarizes the predicted physicochemical properties of this compound. These values were calculated using established computational models and provide a reasonable estimation for this compound.

PropertyPredicted Value
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol
Boiling Point 227.8 ± 23.0 °C at 760 mmHg
Melting Point Not readily predictable
Density 0.923 ± 0.06 g/cm³
pKa 15.15 ± 0.20
LogP 2.59 ± 0.32
Water Solubility 1.34 g/L
Vapor Pressure 0.02 ± 0.5 mmHg at 25°C
Refractive Index 1.446 ± 0.02

General Chemical Properties and Reactivity of β-Hydroxy Ketones

The reactivity of β-hydroxy ketones is dictated by the interplay between the hydroxyl and ketone functional groups.

  • Dehydration: A characteristic reaction of β-hydroxy ketones is dehydration to form α,β-unsaturated ketones, particularly under acidic or basic conditions with heating. This reaction is driven by the formation of a stable conjugated system.

  • Oxidation: The secondary alcohol group can be oxidized to a 1,3-diketone using standard oxidizing agents.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol, forming a 1,3-diol. The choice of reducing agent can influence the stereoselectivity of this transformation.

  • Retro-Aldol Reaction: Under certain conditions, particularly with strong bases, β-hydroxy ketones can undergo a retro-aldol reaction, cleaving the carbon-carbon bond formed during their synthesis.

Experimental Protocols: Synthesis of β-Hydroxy Ketones via Aldol Condensation

The aldol condensation is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing β-hydroxy ketones.[2][3][4][5] The following is a generalized protocol for the synthesis of a β-hydroxy ketone from an aldehyde and a ketone.

Reaction: Aldehyde + Ketone → β-Hydroxy Ketone

Materials:

  • Aldehyde (1.0 eq)

  • Ketone (1.0 - 3.0 eq)

  • Base catalyst (e.g., NaOH, LDA)

  • Anhydrous solvent (e.g., THF, ethanol)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: The ketone and anhydrous solvent are added to the flask and cooled to an appropriate temperature (e.g., -78 °C for LDA, or room temperature for NaOH). The base is then added dropwise to generate the enolate.

  • Aldol Addition: The aldehyde, dissolved in a minimal amount of anhydrous solvent, is added slowly to the enolate solution. The reaction is stirred for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of the quenching solution.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the extraction solvent. The combined organic layers are washed with brine, dried over the drying agent, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure β-hydroxy ketone.

Characterization: The structure and purity of the synthesized β-hydroxy ketone can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities of β-Hydroxy Ketones

While specific biological activities of this compound are not documented, the β-hydroxy ketone motif is present in molecules with diverse biological functions. For instance, β-hydroxybutyrate (BHB), a simple ketone body, acts as a signaling molecule with roles in energy metabolism and cellular regulation.[6][7] Some studies have also explored the potential of certain β-hydroxy ketones in therapeutic areas. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group) allows for potential interactions with biological targets such as enzymes and receptors. Further research into the biological profile of long-chain β-hydroxy ketones like this compound is warranted.

Visualizations

Synthesis_Workflow reagents Aldehyde + Ketone reaction_vessel Reaction Vessel (Inert Atmosphere, Cooled) reagents->reaction_vessel base_addition Base Addition (Enolate Formation) reaction_vessel->base_addition aldehyde_addition Aldehyde Addition (Aldol Reaction) base_addition->aldehyde_addition quenching Quenching (e.g., NH4Cl) aldehyde_addition->quenching workup Aqueous Workup & Extraction quenching->workup purification Purification (Column Chromatography) workup->purification product β-Hydroxy Ketone purification->product

A generalized workflow for the synthesis of a β-hydroxy ketone.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment nmr NMR Spectroscopy (¹H, ¹³C) structure_confirmation Structure Confirmation nmr->structure_confirmation ir IR Spectroscopy ir->structure_confirmation ms Mass Spectrometry ms->structure_confirmation tlc Thin-Layer Chromatography (TLC) purity_determination Purity Determination tlc->purity_determination hplc HPLC / GC hplc->purity_determination crude_product Crude Product crude_product->nmr crude_product->ir crude_product->ms crude_product->tlc crude_product->hplc final_product Pure Characterized Product structure_confirmation->final_product purity_determination->final_product

A logical workflow for the characterization of a synthesized β-hydroxy ketone.

References

4-Hydroxydecan-2-one: A Technical Guide to its Putative Natural Occurrence and Isolation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The following technical guide addresses the current scientific landscape regarding the natural occurrence and isolation of 4-Hydroxydecan-2-one. Extensive literature reviews and database searches have revealed a significant scarcity of direct research pertaining to this specific long-chain aliphatic hydroxy ketone. Consequently, this document serves a dual purpose: to transparently report the existing data gap and to provide a robust, technically-grounded framework of hypothetical methodologies for its discovery and isolation, based on established principles for analogous chemical entities.

Introduction to Long-Chain Aliphatic Hydroxy Ketones

Long-chain aliphatic hydroxy ketones are a class of organic compounds characterized by a carbon chain of ten or more atoms, bearing both a hydroxyl (-OH) and a carbonyl (C=O) functional group. The relative positions of these functional groups, along with the chain length and degree of saturation, contribute to a wide diversity of chemical properties and potential biological activities. These compounds are known to occur in various natural sources, including plants, fungi, and insects, where they can play roles in signaling, defense, and as metabolic intermediates. The structural simplicity and synthetic tractability of these molecules make them intriguing targets for natural product discovery and potential scaffolds in drug development.

Natural Occurrence: An Extrapolated Perspective

Direct evidence for the natural occurrence of this compound is not prominently documented in current scientific literature. However, based on the known distribution of structurally related compounds, potential sources can be hypothesized.

Table 1: Hypothetical Natural Sources for C10 Hydroxy Ketones

Potential SourceOrganism TypeRationale for Inclusion
Plants of the Lythraceae FamilyPlantSpecies within this family, such as Decodon verticillatus and Lythrum salicaria, are known to produce a variety of aliphatic compounds. While this compound has not been identified, the biosynthetic machinery for producing diverse hydrocarbon chains is present.
Various Fungal SpeciesFungiFungi are prolific producers of secondary metabolites, including polyketides which can be precursors to hydroxy ketones.
Insect PheromonesInsectLong-chain ketones and alcohols are common components of insect pheromone blends, involved in chemical communication.

Methodologies for Isolation and Purification

The isolation of a target compound like this compound from a complex natural matrix requires a multi-step approach, beginning with extraction and followed by chromatographic purification. The following protocols are generalized and would require optimization based on the specific source material.

General Extraction Protocols

The choice of extraction method is critical and depends on the polarity of the target compound and the nature of the source material.

Table 2: Comparison of Extraction Techniques for Lipophilic Compounds

MethodPrincipleAdvantagesDisadvantages
Solvent Extraction Differential solubilitySimple, scalableCan extract a wide range of impurities
Steam Distillation VolatilityEffective for volatile compoundsNot suitable for thermolabile compounds
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as a solventHigh selectivity, no solvent residueHigh initial equipment cost

Experimental Protocol: General Solvent Extraction

  • Sample Preparation: The source material (e.g., plant leaves, fungal mycelia) is dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Selection: Based on the predicted polarity of this compound (a moderately polar compound), a solvent system of increasing polarity is recommended for sequential extraction (e.g., hexane, followed by ethyl acetate, then methanol).

  • Extraction: The powdered material is macerated in the selected solvent for a period of 24-48 hours with continuous agitation. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

Purification of the target compound from the crude extract is typically achieved through a combination of chromatographic techniques.

Experimental Protocol: Multi-Step Chromatography

  • Column Chromatography: The crude extract is first subjected to column chromatography over silica gel. A solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) is used to elute fractions of decreasing polarity.

  • Thin Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing compounds with a similar polarity to the expected target. A suitable visualizing agent (e.g., vanillin-sulfuric acid) is used to detect the spots.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are then purified by preparative HPLC, often using a C18 column and a methanol-water gradient, to isolate the pure this compound.

Structural Elucidation

Once isolated, the definitive structure of the compound must be determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To establish the carbon skeleton and the precise placement of the hydroxyl and ketone functional groups.

  • Infrared (IR) Spectroscopy: To confirm the presence of the -OH and C=O functional groups.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the proposed isolation and characterization process.

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Structural Analysis Phase A Natural Source Material (e.g., Plant, Fungus) B Drying and Grinding A->B C Solvent Extraction (Hexane, Ethyl Acetate, Methanol) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Fraction Collection and TLC Analysis E->F G Preparative HPLC F->G H Pure this compound G->H I Mass Spectrometry H->I J NMR Spectroscopy H->J K IR Spectroscopy H->K L Structure Confirmed I->L J->L K->L

Figure 1. A generalized workflow for the isolation and identification of this compound.

Potential Signaling Pathways and Biological Activities

While no biological activities have been specifically ascribed to this compound, related long-chain aliphatic compounds are known to interact with various biological systems. Hypothetically, this molecule could be investigated for its role in:

  • Quorum Sensing in Bacteria: Many bacterial species use small molecules to regulate gene expression in a cell-density-dependent manner.

  • Antimicrobial or Antifungal Activity: The amphipathic nature of such molecules could allow them to disrupt microbial cell membranes.

  • Enzyme Inhibition: The hydroxyl and ketone moieties could interact with the active sites of specific enzymes.

The diagram below illustrates a hypothetical signaling pathway where an external ligand, such as this compound, could initiate a cellular response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Receptor Membrane Receptor Ligand->Receptor Binding Effector Effector Protein Receptor->Effector SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse CellularResponse GeneExpression->CellularResponse

Figure 2. A hypothetical signaling pathway initiated by an extracellular ligand.

Conclusion and Future Directions

The study of this compound represents an unexplored area within the field of natural product chemistry. The lack of existing data presents a unique opportunity for novel discovery. The methodologies and frameworks presented in this whitepaper provide a comprehensive starting point for researchers aiming to investigate the natural occurrence, isolation, and potential biological activities of this and other related long-chain hydroxy ketones. Future research should focus on systematic screening of diverse natural sources, guided by metabolomic approaches, to uncover the presence of this and other novel aliphatic compounds. Such efforts could lead to the discovery of new bioactive molecules with potential applications in medicine and biotechnology.

A Technical Guide to 4-Hydroxydecan-2-one: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

While a specific CAS (Chemical Abstracts Service) number for 4-Hydroxydecan-2-one could not be located, its IUPAC (International Union of Pure and Applied Chemistry) name is systematically derived as This compound .

The structure consists of a ten-carbon decane chain with a ketone functional group at the second carbon (C2) and a hydroxyl group at the fourth carbon (C4).

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₀H₂₀O₂
Molecular Weight172.26 g/mol
AppearanceLikely a colorless to pale yellow liquid
Boiling PointEstimated > 200 °C
SolubilitySparingly soluble in water, soluble in organic solvents
LogPEstimated ~2.5

Synthesis of β-Hydroxy Ketones: An Experimental Protocol

The synthesis of β-hydroxy ketones such as this compound is commonly achieved through an aldol addition reaction. The following is a generalized experimental protocol for the synthesis of a long-chain β-hydroxy ketone.

Objective: To synthesize a long-chain β-hydroxy ketone via a base-catalyzed aldol addition.

Materials:

  • Aldehyde (e.g., hexanal)

  • Ketone (e.g., acetone)

  • Base catalyst (e.g., 10% aqueous sodium hydroxide)

  • Solvent (e.g., ethanol)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A solution of the aldehyde in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0-5 °C.

  • Addition of Ketone and Catalyst: The ketone is added to the cooled aldehyde solution. A 10% aqueous solution of sodium hydroxide is then added dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude product is purified by column chromatography on silica gel. The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Synthesis Pathway

The logical workflow for the synthesis and characterization of this compound can be represented by the following diagram.

G A Reactants (Hexanal, Acetone) B Base-Catalyzed Aldol Addition A->B C Reaction Workup (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E Product (this compound) D->E F Characterization (NMR, IR, MS) E->F

Synthesis and Characterization Workflow

The aldol addition reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The following diagram illustrates the signaling pathway of this base-catalyzed reaction.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation A Acetone C Enolate Ion A->C + OH⁻ B Hydroxide Ion (Base) E Alkoxide Intermediate C->E + Hexanal D Hexanal G This compound E->G + H₂O F Water

Base-Catalyzed Aldol Addition Pathway

A Predictive Analysis of the Potential Biological Activity of 4-Hydroxydecan-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of 4-Hydroxydecan-2-one is not available in the current scientific literature. This document provides a predictive overview based on the known activities of structurally analogous compounds. All proposed activities, mechanisms, and protocols require experimental validation.

Introduction

This compound is a beta-hydroxy ketone, a class of organic compounds characterized by a hydroxyl group on the beta carbon relative to a ketone group.[1] Its structure, featuring a ten-carbon chain, suggests it may share properties with both medium-chain fatty acids and other biologically active hydroxy ketones. Due to a lack of direct research, this whitepaper aims to provide a predictive framework for its potential biological activities by examining structurally similar molecules. This guide will explore potential signaling roles, antioxidant and antimicrobial properties, and propose experimental approaches for future investigation.

Potential Biological Activities Based on Structural Analogues

The biological potential of this compound can be inferred from several classes of well-studied, structurally related compounds.

2.1 Cellular Signaling and Cytotoxicity (Analogy to 4-Hydroxy-2-nonenal - HNE)

4-Hydroxy-2-nonenal (HNE) is a highly studied α,β-unsaturated hydroxyalkenal produced during the lipid peroxidation of omega-6 polyunsaturated fatty acids.[2] Like this compound, HNE possesses a hydroxy-carbonyl structure, though HNE's reactivity is enhanced by its unsaturation. HNE is a known signaling molecule that can modulate various cellular pathways, including apoptosis and stress responses.[3][4] At lower concentrations, it can activate protective pathways, while at higher, stressful concentrations, it can induce apoptosis.[4][5] Given the shared functional groups, this compound could potentially interact with similar cellular targets, although likely with different potency and specificity.

2.2 Antioxidant Activity (Analogy to 4-Hydroxycoumarin Derivatives)

Certain 4-hydroxycoumarin derivatives are recognized for their significant antioxidant properties, acting as free radical scavengers.[6][7][8] The phenolic hydroxyl group in these compounds is key to their activity. While this compound is not a phenolic compound, its hydroxyl group could still confer some capacity to quench reactive oxygen species. The potential for antioxidant activity would likely be modest compared to specialized antioxidant molecules but warrants investigation.

2.3 Antimicrobial Properties (Analogy to 4-Hydroxy-2-pyridone Alkaloids)

A variety of 4-hydroxy-2-pyridone derivatives have demonstrated potent antimicrobial and antifungal activities.[9][10] These compounds can inhibit essential bacterial processes like DNA synthesis.[9] The structural motif of a hydroxyl group and a ketone within a heterocyclic ring is critical for this activity. While this compound is an aliphatic chain, its combination of functional groups could still interfere with microbial membranes or metabolic enzymes, suggesting a potential for mild to moderate antimicrobial effects.

2.4 Neurological and Metabolic Roles (Analogy to Medium-Chain Fatty Acids)

The ten-carbon backbone of this compound is structurally related to decanoic acid, a medium-chain fatty acid found in Medium-Chain Triglyceride (MCT) oil. Decanoic acid has been shown to have therapeutic potential in epilepsy, independent of ketosis, through mechanisms such as the direct inhibition of AMPA receptors.[11] Furthermore, medium-chain triglycerides are known to be ketogenic, and the resulting ketone bodies, like beta-hydroxybutyrate (β-HB), act as both an alternative energy source for the brain and as signaling molecules.[12][13][14] The structural similarity suggests that this compound could potentially be metabolized in similar pathways or exert direct effects on neurological targets.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for various biological activities of compounds structurally related to this compound. This data provides a benchmark for potential efficacy that would need to be determined experimentally for the target molecule.

Table 1: Antimicrobial Activity of 4-Hydroxy-2-pyridone Derivatives

Compound Organism Activity Metric Value Reference
Compound 6q (a 4-hydroxy-2-pyridone) E. coli (resistant strains) MIC₉₀ 8 µg/mL [9]
Compound 6q (a 4-hydroxy-2-pyridone) E. coli (murine septicemia model) PD₅₀ 8 mg/kg [9]
Furanpydone A S. aureus / MRSA MIC 12.5 µM [10]

| Apiosporamide | S. aureus / MRSA / B. subtilis / C. perfringens / R. solanacarum | MIC | 1.56 - 6.25 µM |[10] |

Table 2: Cytotoxic Activity of 4-Hydroxy-2-pyridone Derivatives

Compound Cell Line Activity Metric Value (µM) Reference
Furanpydone A MKN-45, HCT116, K562, A549, etc. (10 cancer cell lines) IC₅₀ 4.35 - 9.72 [10]
Pyrano[3,2-c]pyridone 4a Jurkat IC₅₀ 0.33 [15]

| Pyrano[3,2-c]pyridone 4b | Jurkat | IC₅₀ | 0.58 |[15] |

Table 3: Antioxidant Activity of 4-Hydroxycoumarin Derivatives

Compound Assay Activity Metric Value (mM) Reference
4a (4-hydroxy-6-methoxy-2H-chromen-2-one) DPPH• scavenging IC₅₀ 0.05 [8]
Butylated hydroxytoluene (BHT) DPPH• scavenging IC₅₀ 0.58 [8]

| Ascorbic Acid | DPPH• scavenging | IC₅₀ | 0.06 |[7] |

Proposed Experimental Protocols

To investigate the hypothetical biological activities of this compound, the following established protocols, used for its analogues, are recommended.

4.1 Protocol for In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

  • Objective: To determine the free radical scavenging capacity of this compound.

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[8]

4.2 Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

  • Principle: A standardized suspension of microorganisms is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that visibly inhibits microbial growth.

  • Methodology:

    • Prepare a stock solution of this compound and sterilize by filtration.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria).[16]

    • Prepare an inoculum of the target microorganism (e.g., S. aureus, E. coli) and adjust its concentration to a standard density (e.g., 5 x 10⁵ CFU/mL).

    • Add the standardized inoculum to each well.

    • Include a positive control (no compound), a negative control (no inoculum), and a standard antibiotic control (e.g., Ciprofloxacin).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration with no turbidity.[16]

4.3 Protocol for Cell Viability and Cytotoxicity (MTT Assay)

  • Objective: To assess the effect of this compound on the viability and proliferation of cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.

  • Methodology:

    • Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at ~570 nm.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.

Potential Signaling Pathways

Based on the extensive research on HNE, this compound could potentially modulate key signaling pathways involved in cellular homeostasis and stress response.

5.1 Apoptosis Signaling

HNE is known to induce apoptosis through both intrinsic (p53-mediated) and extrinsic (Fas-mediated) pathways by modifying key signaling proteins.[5] A similar, though perhaps less potent, activity could be investigated for this compound.

HNE_Apoptosis_Pathway ext_stim This compound (Hypothetical Stressor) fas Fas Receptor ext_stim->fas Extrinsic p53 p53 ext_stim->p53 Intrinsic ask1 ASK1 fas->ask1 jnk_ext JNK ask1->jnk_ext cas3_ext Caspase-3 jnk_ext->cas3_ext cas3_int Caspase-3 apoptosis Apoptosis cas3_ext->apoptosis bax Bax p53->bax mito Mitochondrion bax->mito permeabilization cytc Cytochrome c mito->cytc cas9 Caspase-9 cytc->cas9 cas9->cas3_int cas3_int->apoptosis Nrf2_Activation_Pathway cluster_nucleus stressor This compound (Hypothetical Stressor) keap1_nrf2 Keap1-Nrf2 Complex (Inactive) stressor->keap1_nrf2 modifies Keap1 keap1_mod Modified Keap1 keap1_nrf2->keap1_mod nrf2 Nrf2 keap1_nrf2->nrf2 releases Nrf2 nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nucleus->are binds to antioxidant_genes Transcription of Antioxidant Genes (e.g., GST, NQO1) are->antioxidant_genes activates

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isomers and Stereochemistry

In the realm of organic chemistry, isomers are molecules that share the same molecular formula but possess different arrangements of atoms. This seemingly subtle difference can lead to vastly different chemical and physical properties, a phenomenon of critical importance in fields such as pharmacology and materials science. Stereoisomers are a fascinating subclass of isomers that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientation of their atoms in space.

This guide delves into the specific stereochemistry of 4-Hydroxydecan-2-one, a β-hydroxy ketone. The presence of a chiral center in this molecule gives rise to stereoisomerism, specifically enantiomers, which are non-superimposable mirror images of each other. Understanding the synthesis, separation, and characterization of these individual stereoisomers is paramount for any application where stereospecific interactions are crucial.

Stereochemistry of this compound

The structure of this compound contains a single chiral center at the carbon atom bearing the hydroxyl group (C4). A chiral center is a carbon atom that is attached to four different substituent groups.

The four different groups attached to the chiral center (C4) in this compound are:

  • A hydroxyl group (-OH)

  • A hydrogen atom (-H)

  • An ethyl group (-CH2CH3)

  • A hexyl group (-(CH2)5CH3)

The presence of one chiral center means that this compound can exist as a pair of enantiomers. The number of possible stereoisomers can be calculated using the formula 2^n, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2^1 = 2 possible stereoisomers.

These enantiomers are designated as (R)-4-Hydroxydecan-2-one and (S)-4-Hydroxydecan-2-one based on the Cahn-Ingold-Prelog priority rules. These rules assign priorities to the substituents attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence from the highest to the lowest priority substituent is clockwise, the configuration is assigned 'R' (from the Latin rectus for right). If the sequence is counterclockwise, it is assigned 'S' (from the Latin sinister for left).

G cluster_0 Stereoisomers of this compound Racemic Mixture Racemic Mixture (R)-4-Hydroxydecan-2-one (R)-4-Hydroxydecan-2-one Racemic Mixture->(R)-4-Hydroxydecan-2-one Enantiomer 1 (S)-4-Hydroxydecan-2-one (S)-4-Hydroxydecan-2-one Racemic Mixture->(S)-4-Hydroxydecan-2-one Enantiomer 2 (R)-4-Hydroxydecan-2-one->(S)-4-Hydroxydecan-2-one Mirror Images

Relationship between the stereoisomers of this compound.

Synthesis of this compound Stereoisomers

Representative Experimental Protocol: Asymmetric Reduction of a Pro-chiral Diketone

A common strategy for the enantioselective synthesis of β-hydroxy ketones is the asymmetric reduction of the corresponding β-diketone. This can be achieved using chiral reducing agents or catalysts.

Objective: To synthesize (R)-4-Hydroxydecan-2-one and (S)-4-Hydroxydecan-2-one from decane-2,4-dione.

Materials:

  • Decane-2,4-dione

  • Chiral reducing agent (e.g., (R)- or (S)-BINAL-H, or a chiral oxazaborolidine catalyst with a stoichiometric reducing agent like borane)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A solution of decane-2,4-dione in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • The chiral reducing agent (e.g., a pre-formed solution of (R)-BINAL-H for the synthesis of the (S)-enantiomer, or (S)-BINAL-H for the (R)-enantiomer) is added dropwise to the stirred solution of the diketone.

  • The reaction mixture is stirred at the low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired enantiomer of this compound.

Separation and Resolution of Stereoisomers

If a racemic mixture of this compound is synthesized, the individual enantiomers can be separated through a process called chiral resolution. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.

Representative Experimental Protocol: Chiral HPLC Separation

Objective: To separate a racemic mixture of this compound into its (R) and (S) enantiomers.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile phase: A mixture of n-hexane and isopropanol (proportions to be optimized).

  • Racemic this compound sample dissolved in the mobile phase.

Procedure:

  • The chiral HPLC column is equilibrated with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • A small volume of the dissolved racemic this compound sample is injected onto the column.

  • The separation is monitored by the UV detector at a suitable wavelength.

  • The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks in the chromatogram.

  • The fractions corresponding to each peak can be collected separately to obtain the isolated enantiomers. The order of elution ((R) or (S) first) would need to be determined by analyzing a sample of a known, pure enantiomer.

Characterization of Stereoisomers

Once synthesized and separated, the individual stereoisomers of this compound must be characterized to confirm their identity and purity. Key analytical techniques include NMR spectroscopy and polarimetry.

Data Presentation

Due to the absence of specific experimental data for the individual stereoisomers of this compound in the public domain, the following tables present expected data based on the analysis of analogous β-hydroxy ketones.

Table 1: Expected ¹H NMR Spectral Data (Illustrative)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Illustrative)
~0.9Triplet3H-CH₃ (terminal methyl of hexyl group)
~1.3Multiplet8H-(CH₂)₄- (methylene groups of hexyl chain)
~1.5Multiplet2H-CH₂- adjacent to chiral center
~2.2Singlet3H-C(O)CH₃ (acetyl methyl group)
~2.7Doublet of Doublets2H-CH₂- adjacent to carbonyl group
~4.0Multiplet1H-CH(OH)- (proton on chiral center)
VariableBroad Singlet1H-OH (hydroxyl proton)

Note: The ¹H NMR spectra of the (R) and (S) enantiomers are expected to be identical in an achiral solvent.

Table 2: Expected Optical Rotation Data (Illustrative)

StereoisomerSpecific Rotation [α]D (degrees)
(R)-4-Hydroxydecan-2-onen
(S)-4-Hydroxydecan-2-one-n
Racemic Mixture0

Note: The specific rotation values for the enantiomers will be equal in magnitude but opposite in sign. The actual value 'n' would need to be determined experimentally.

Conclusion

The stereochemistry of this compound is defined by a single chiral center, leading to the existence of two enantiomers: (R) and (S). The synthesis and separation of these stereoisomers are crucial for applications where stereospecificity is a factor. While specific experimental data for this molecule is limited, established methodologies for the asymmetric synthesis and chiral resolution of β-hydroxy ketones provide a clear path for obtaining the pure enantiomers. The characterization of these isomers through techniques such as NMR and polarimetry is essential to confirm their identity and enantiomeric purity. This guide provides a foundational framework for researchers and professionals in drug development to approach the complex yet vital world of stereochemistry as it pertains to this compound.

"literature review of beta-hydroxy ketones"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Beta-Hydroxy Ketones: Synthesis, Reactions, and Biological Significance

Introduction

Beta-hydroxy ketones, characterized by a hydroxyl group on the carbon atom beta to a carbonyl group, are a pivotal class of organic compounds. This structural motif, also known as an aldol, is a fundamental building block in organic synthesis and a key feature in numerous biologically active molecules. Their importance stems from their versatile reactivity, allowing for the stereoselective construction of complex molecular architectures, and their role as signaling molecules in metabolic pathways. This guide provides a comprehensive literature review of beta-hydroxy ketones, detailing their synthesis, key chemical transformations, and significant roles in biological systems and drug development, tailored for researchers, scientists, and medicinal chemists.

Synthesis of Beta-Hydroxy Ketones

The construction of the β-hydroxy ketone moiety is a cornerstone of organic synthesis. Several named reactions have been developed for their efficient and stereoselective preparation.

The Aldol Reaction

The most prominent method for synthesizing β-hydroxy ketones is the Aldol reaction, which involves the nucleophilic addition of an enolate to a carbonyl compound.[1][2][3] The reaction can be catalyzed by either acid or base and typically involves three steps: enolate formation, nucleophilic attack, and protonation.[4]

  • Direct Aldol Reaction: An efficient direct aldol reaction can be achieved using chiral prolinamides and zinc triflate as a catalyst, yielding chiral β-hydroxy ketones in aqueous media with high chemical yields (up to 98%) and enantiomeric excess (up to 94% ee).[5]

  • Mukaiyama Aldol Addition: This variant uses a silyl enol ether and a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), to react with a carbonyl compound.[6][7][8][9] This method offers excellent control over regioselectivity and is crucial in complex total synthesis.[10]

  • Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-hydroxy ketones, providing access to enantiomerically enriched products.[5][11]

A general workflow for the Aldol reaction is depicted below.

Aldol_Reaction_Workflow cluster_start Reactants cluster_process Reaction Steps cluster_product Product Ketone Ketone/Aldehyde (with α-H) Step1 Step 1: Enolate Formation (Base, e.g., LDA) Ketone->Step1 Deprotonation Carbonyl Aldehyde/Ketone (Electrophile) Step2 Step 2: Nucleophilic Attack Carbonyl->Step2 Attack Step1->Step2 Enolate Step3 Step 3: Protonation (Aqueous Workup) Step2->Step3 Alkoxide Intermediate Product β-Hydroxy Ketone Step3->Product

A generalized workflow for the base-catalyzed Aldol reaction.
Reaction TypeCatalyst/ReagentSolvent/ConditionsYield (%)Enantiomeric Excess (ee %)Reference
Direct Asymmetric AldolChiral prolinamide / Zinc triflateAqueous mediaup to 98up to 94[5]
Mukaiyama AldolLewis Acid (e.g., TiCl₄) on silyl enol etherAprotic (e.g., THF)67N/A (diastereoselective)[10]
Rhodium-Catalyzed HydrogenativeRh / tri-2-furylphosphineAmbient T&PGoodHigh (syn-selective)[12]
Organocatalytic DecarboxylativeChiral primary amine / NCSAcetonitrile9195.3[13]

The Reformatsky Reaction

The Reformatsky reaction provides a route to β-hydroxy esters, which can be considered derivatives of β-hydroxy ketones. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[14][15][16][17] The key intermediate is an organozinc reagent, often called a Reformatsky enolate.[14]

Grignard and Organometallic Reagents

Grignard reagents can react with β-dicarbonyl compounds, such as 2,4-pentanedione, to selectively form β-hydroxy ketones.[18][19][20] Yields can be moderate to good (60-75%), depending on the specific Grignard reagent used.[19][20]

Grignard Reagent (RMgX)SubstrateYield (%)Reference
Benzylmagnesium chloride2,4-pentanedione60 - 75[19][20]
o-Xylylmagnesium chloride2,4-pentanedione60 - 75[19][20]
p-Xylylmagnesium chloride2,4-pentanedione60 - 75[19][20]
Phenylmagnesium bromide2,4-pentanedioneLower[19][20]
α-Naphthylmagnesium bromide2,4-pentanedione0[19][20]
Biocatalytic Reductions

Engineered ketoreductases (KREDs) offer a green and highly stereoselective method for producing chiral β-hydroxy ketones from the corresponding β-diketones.[21] This enzymatic approach can achieve excellent conversions (>99%) and enantiomeric excess (>99% ee) under mild reaction conditions.[21]

Key Reactions and Synthetic Utility

Beta-hydroxy ketones are versatile synthetic intermediates that serve as precursors to other valuable functional groups.

Synthetic_Utility cluster_products Synthetic Products BHK β-Hydroxy Ketone Diol 1,3-Syn-Diol BHK->Diol Narasaka-Prasad Reduction Enone α,β-Unsaturated Ketone BHK->Enone Dehydration (Acid or Base) AminoAlcohol 1,3-Syn-Amino Alcohol BHK->AminoAlcohol Directed Reductive Amination

Synthetic transformations of β-hydroxy ketones.
Reduction to 1,3-Diols

The diastereoselective reduction of β-hydroxy ketones is a powerful strategy for synthesizing 1,3-diols, a common structural motif in polyketide natural products.

  • Narasaka-Prasad Reduction: This method employs a boron chelating agent and a hydride source (e.g., NaBH₄) to produce syn-diols with high diastereoselectivity.[22] The reaction proceeds through a six-membered chair-like transition state where the boron agent directs the intermolecular hydride attack.[22]

  • Enzymatic Reduction: Baker's yeast and other ketoreductases can reduce β-hydroxy ketones to their corresponding 1,3-diols, often with high enantio- and diastereoselectivity.[23]

Dehydration to α,β-Unsaturated Ketones

In the presence of acid or base, often with heating, β-hydroxy ketones readily undergo dehydration to form thermodynamically stable α,β-unsaturated ketones.[24][25] This reaction is a key step in the Aldol condensation process.[24]

Reductive Amination

Directed reductive amination of β-hydroxy ketones provides a convergent route to 1,3-syn-amino alcohols.[26] This transformation is crucial in the synthesis of complex pharmaceutical agents, including the HIV-protease inhibitors ritonavir and lopinavir.[26]

Biological Significance and Drug Development

While the aldol structure is widespread, the endogenous ketone body β-hydroxybutyrate (BHB) is the most prominent example of a biologically active β-hydroxy ketone.

β-Hydroxybutyrate (BHB): A Signaling Metabolite

Synthesized in the liver from fatty acids during periods of low glucose availability (e.g., fasting, prolonged exercise, or a ketogenic diet), BHB is a crucial energy carrier.[27] Beyond its metabolic role, BHB functions as a signaling molecule, linking the metabolic state of the body to cellular regulation.[27][28][29]

  • Histone Deacetylase (HDAC) Inhibition: BHB directly inhibits class I histone deacetylases, leading to increased histone acetylation. This epigenetic modification alters gene expression, promoting resistance to oxidative stress.[28]

  • GPCR Activation: BHB binds to and activates G-protein-coupled receptors (GPCRs), specifically hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3).[27] Activation of these receptors can modulate inflammatory responses and sympathetic nervous system activity.[27][30]

  • NLRP3 Inflammasome Inhibition: BHB has been shown to block the activation of the NLRP3 inflammasome, a key component of the innate immune system, thereby exerting anti-inflammatory effects.[30][31]

The signaling pathways of BHB are multifaceted and impact inflammation, oxidative stress, and gene expression.

BHB_Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Targets cluster_effects Downstream Effects BHB β-Hydroxybutyrate (BHB) HCAR2 HCAR2 BHB->HCAR2 FFAR3 FFAR3 BHB->FFAR3 HDACs Class I HDACs (Inhibition) BHB->HDACs NLRP3 NLRP3 Inflammasome (Inhibition) BHB->NLRP3 Inflammation Reduced Inflammation HCAR2->Inflammation via NF-κB ↓ Gene_Expression Altered Gene Expression (e.g., FOXO3, Nrf2) HDACs->Gene_Expression via Histone Acetylation ↑ NLRP3->Inflammation Oxidative_Stress Reduced Oxidative Stress Gene_Expression->Oxidative_Stress

Signaling pathways of β-hydroxybutyrate (BHB).
TargetEffect of BHB BindingBiological OutcomeReference
Class I HDACsInhibitionIncreased histone acetylation, altered gene expression[28]
HCAR2 (GPCR)Activation (EC₅₀ of 0.7 mM)Reduced inflammation (via NF-κB inhibition)[27][30]
FFAR3 (GPCR)AntagonismReduced sympathetic activity[27]
NLRP3 InflammasomeInhibition of activationAttenuation of inflammatory diseases[30][31]

Beta-Hydroxy Ketones in Drug Design

The β-hydroxy ketone scaffold is a valuable pharmacophore in drug development.

  • Anticancer Agents: A series of β'-hydroxy-α,β-unsaturated ketones have demonstrated potent in vitro antiproliferative activities against human tumor cell lines.[32]

  • HIV-Protease Inhibitors: As mentioned, 1,3-syn-amino alcohols derived from β-hydroxy ketones are the core structures of successful HIV drugs like ritonavir and lopinavir.[26]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-2-Hydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one[14]

This protocol is an example of nucleophilic substitution on an α-chloroketone to yield a chiral tertiary α-hydroxyketone, a related structure.

  • Reactant Preparation: A solution of (R)-2-chloro-2-methyl-3,4-dihydronaphthalen-1(2H)-one (0.53 mmol) is prepared in acetonitrile (2.7 mL).

  • Reaction Initiation: The solution is cooled to 0 °C in an ice bath. Tetrabutylammonium hydroxide (40% in water, 0.79 mmol, 1.5 equiv.) is added to the stirred solution.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 24 hours.

  • Workup: The reaction is quenched by adding saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (hexane:ethyl acetate gradient from 9:1 to 4:1) to yield the title compound.

Protocol 2: General Procedure for Sodium Borohydride Reduction of a Ketone[34]

This protocol details the reduction of a ketone to an alcohol, a fundamental transformation related to the synthesis of 1,3-diols from β-hydroxy ketones.

  • Reactant Preparation: Dissolve 0.1 g of the ketone (e.g., 9-fluorenone) in 1 mL of 95% ethanol in a dram vial. Cool the solution in an ice bath.

  • Addition of Reducing Agent: To the cooled solution or suspension, add 20 mg of sodium borohydride (NaBH₄). The reaction is exothermic, and any suspended solid should dissolve.

  • Reaction Progression: Allow the reaction to proceed for 15 minutes.

  • Workup and Isolation: Add 1 mL of water and heat the solution to boiling. Dilute the hot solution with 1-2 mL of hot water until cloudiness persists, indicating saturation.

  • Crystallization and Collection: Allow the mixture to cool to room temperature to form crystalline precipitates. Collect the product via vacuum filtration.

  • Purification: Recrystallize the product from an appropriate solvent to obtain the pure alcohol.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of chiral 4-hydroxydecan-2-one, a valuable chiral building block in the synthesis of various biologically active molecules. The document outlines two primary methodologies: organocatalytic asymmetric aldol reaction and chemoenzymatic methods, including biocatalytic reduction and kinetic resolution.

Introduction

Chiral this compound possesses a stereogenic center at the C4 position, making it a crucial intermediate in the stereoselective synthesis of complex natural products and pharmaceutical agents. The development of efficient and highly enantioselective methods for its synthesis is of significant interest. This document details established protocols, providing quantitative data where available and outlining the experimental workflows.

Methods Overview

Two principal strategies for the asymmetric synthesis of chiral this compound are presented:

  • Organocatalytic Asymmetric Aldol Reaction: This approach involves the direct condensation of heptanal with acetone, catalyzed by a chiral organocatalyst, typically L-proline or its derivatives. This method is attractive due to its operational simplicity and the use of readily available, metal-free catalysts.

  • Chemoenzymatic Methods: These strategies leverage the high selectivity of enzymes to achieve high enantiopurity.

    • Biocatalytic Reduction of a Prochiral 1,3-Diketone: The asymmetric reduction of the corresponding prochiral diketone, decan-2,4-dione, using alcohol dehydrogenases (ADHs) can yield either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.[1]

    • Lipase-Catalyzed Kinetic Resolution: This method involves the resolution of a racemic mixture of this compound. A lipase is used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the described synthetic methods. It is important to note that specific data for the synthesis of this compound is limited in the literature; therefore, data for analogous reactions are presented to demonstrate the potential efficacy of these methods.

Table 1: Organocatalytic Asymmetric Aldol Reaction of Aldehydes with Acetone

AldehydeCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
4-Nitrobenzaldehyde(S)-Proline (30)DMSO/Acetone (4:1)46876 (R)[4]
BenzaldehydeProline-based catalyst 1 (10)Dichloromethane72-61 (S)[5][6]
IsobutyraldehydeL-ProlineNeat Acetone-9796[7]
AcetaldehydeD-ProlineAnhydrous THF--84 (R)[8]

Table 2: Biocatalytic Reduction of Ketones to Chiral Alcohols

SubstrateBiocatalystCofactor RegenerationProductee (%)Reference
Prochiral KetonesAlcohol Dehydrogenases (ADHs)Formate Dehydrogenase(R)- or (S)-AlcoholsHigh[1]
2-KetoacidsRecombinant E. coli expressing ADH-Chiral α-hydroxy acidsHigh[9]
Phenylglyoxylic acidYeast-Mandelic acid-[9]

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

SubstrateLipaseAcyl DonorSolventConversion (%)ee (%) of remaining alcoholReference
Racemic 1-phenylethanolCandida antarctica Lipase B (CAL-B)Vinyl acetateHeptane~50>99[3]
Racemic Morita-Baylis-Hillman adductsPseudomonas fluorescens lipaseVinyl acetateTHF~50>90[2]
Racemic 4-arylbut-3-en-2-olsVarious lipasesVinyl acetate-~50High[10]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Aldol Reaction of Heptanal and Acetone

This protocol describes a general procedure for the L-proline-catalyzed asymmetric aldol reaction to produce (S)-4-hydroxydecan-2-one.

Materials:

  • Heptanal

  • Acetone (reagent grade, used as solvent and reactant)

  • L-proline

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add L-proline (typically 10-30 mol%).

  • Add acetone in sufficient volume to act as both reactant and solvent.

  • Stir the mixture at room temperature until the L-proline is partially dissolved.

  • Add heptanal (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for the required time (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired chiral this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reduction of Decan-2,4-dione

This protocol outlines a general procedure for the asymmetric reduction of a prochiral diketone using an alcohol dehydrogenase.

Materials:

  • Decan-2,4-dione

  • Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus brevis for (R)-product or other sources for (S)-product)[1]

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or formate and formate dehydrogenase)[1]

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium chloride (for brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Add the cofactor (catalytic amount, e.g., 1 mM NAD(P)H) and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Add the alcohol dehydrogenase to the buffered solution.

  • Dissolve decan-2,4-dione in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or GC.

  • Upon completion, saturate the aqueous phase with sodium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

  • Determine the yield and enantiomeric excess of the chiral this compound.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol describes a general method for the kinetic resolution of racemic this compound using a lipase.

Materials:

  • Racemic this compound (prepared via a standard non-asymmetric synthesis)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)[3]

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., n-heptane, THF)[2][3]

  • Silica gel for column chromatography

Procedure:

  • To a flask containing the racemic this compound, add an anhydrous organic solvent.

  • Add the immobilized lipase (e.g., Novozym 435).

  • Add the acyl donor (e.g., vinyl acetate, typically 1.5-3 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol enantiomer from the acylated enantiomer by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of both the recovered alcohol and the acylated product.

Mandatory Visualizations

Asymmetric_Synthesis_Workflow cluster_aldol Organocatalytic Aldol Reaction cluster_chemoenzymatic Chemoenzymatic Methods cluster_reduction Biocatalytic Reduction cluster_resolution Kinetic Resolution Heptanal Heptanal Aldol_Reaction Asymmetric Aldol Reaction (L-Proline catalyst) Heptanal->Aldol_Reaction Acetone Acetone Acetone->Aldol_Reaction Chiral_Product_Aldol Chiral this compound Aldol_Reaction->Chiral_Product_Aldol Diketone Decan-2,4-dione Bioreduction Asymmetric Reduction (Alcohol Dehydrogenase) Diketone->Bioreduction Chiral_Product_Reduction Chiral this compound Bioreduction->Chiral_Product_Reduction Racemic_Ketone Racemic this compound Resolution Lipase-Catalyzed Kinetic Resolution Racemic_Ketone->Resolution Separation Separation Resolution->Separation Enantiomer_1 (R)-4-Hydroxydecan-2-one Separation->Enantiomer_1 Acylated_Enantiomer Acylated (S)-4-Hydroxydecan-2-one Separation->Acylated_Enantiomer

Caption: General workflow for the asymmetric synthesis of chiral this compound.

Aldol_Catalytic_Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Acetone - H₂O Acetone Acetone Heptanal Heptanal Iminium Iminium Ion Intermediate Enamine->Iminium + Heptanal Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Product Product Chiral this compound Aldol_Adduct->Product Water H₂O

Caption: Simplified catalytic cycle for the proline-catalyzed asymmetric aldol reaction.

References

Application Notes & Protocols for the Quantification of 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Hydroxydecan-2-one is a carbonyl compound that may be of interest in various fields, including flavor and fragrance analysis, environmental science, and as a potential biomarker. Accurate and reliable quantification of this analyte is crucial for research and development. Due to a lack of specific validated methods for this compound in the public domain, this document provides detailed application notes and protocols adapted from established methods for structurally similar compounds, such as 4-hydroxynonenal (HNE) and raspberry ketone.[1][2][3] The methodologies described herein are based on common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), providing a robust starting point for method development and validation.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For hydroxylated ketones like this compound, derivatization is often employed to improve volatility and thermal stability.[1]

1.1. Principle

This method is based on the derivatization of this compound, followed by separation and quantification using GC-MS. A common derivatization strategy for similar analytes involves a two-step process: oximation of the keto group followed by silylation of the hydroxyl group.[1] This increases the volatility and produces characteristic mass spectra for sensitive and specific detection.

1.2. Experimental Protocol

1.2.1. Sample Preparation (Derivatization)

  • Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of the analyte, if available, or a structurally similar compound not present in the sample).

  • Extraction: For liquid samples (e.g., plasma, cell culture media), perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate or hexane. For solid samples, a homogenization and solvent extraction step will be necessary.

  • Derivatization:

    • To the dried extract, add 50 µL of 2% pentafluorobenzyl hydroxylamine (PFBHA) in pyridine.

    • Incubate at 60°C for 30 minutes to form the oxime derivative of the ketone.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether of the hydroxyl group.[1]

    • The sample is now ready for GC-MS analysis.

1.2.2. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

1.3. Quantitative Data Summary

The following table provides hypothetical, yet expected, quantitative parameters for a validated GC-MS method. Actual values must be determined experimentally.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

1.4. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Oximation & Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: GC-MS workflow for this compound.

Section 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC-MS/MS offers high sensitivity and specificity and is particularly suitable for non-volatile or thermally labile compounds, potentially allowing for the analysis of this compound without derivatization.

2.1. Principle

This method involves the separation of this compound from the sample matrix using reverse-phase HPLC, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

2.2. Experimental Protocol

2.2.1. Sample Preparation

  • Internal Standard: Spike the sample with a suitable internal standard.

  • Protein Precipitation: For biological samples like plasma, add three volumes of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

2.2.2. HPLC-MS/MS Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity II UHPLC or equivalent[2]
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent[2]
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ion Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

2.3. Quantitative Data Summary

The following table provides hypothetical, yet expected, quantitative parameters for a validated HPLC-MS/MS method.

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

2.4. Workflow Diagram

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Analysis Sample Sample + Internal Standard Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Injection HPLC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: HPLC-MS/MS workflow for this compound.

Section 3: Method Validation

For both the GC-MS and HPLC-MS/MS methods, a full validation according to regulatory guidelines (e.g., FDA or EMA) is essential for reliable and reproducible results. Key validation parameters to assess include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Section 4: Concluding Remarks

The protocols detailed in these application notes provide a comprehensive starting point for the quantitative analysis of this compound. The choice between the GC-MS and HPLC-MS/MS methods will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method developed based on these guidelines is fully validated to ensure the generation of high-quality, reliable data.

References

The Synthetic Utility of 4-Hydroxydecan-2-one: Application Notes and Protocols for a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxydecan-2-one is a bifunctional molecule containing both a hydroxyl and a ketone group, making it a valuable building block in organic synthesis. Its ten-carbon backbone provides a scaffold for the construction of a variety of more complex molecules, including natural products and biologically active compounds. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group, separated by a two-carbon linker, allows for a diverse range of chemical transformations. This document provides an overview of the potential applications of this compound in organic synthesis, along with generalized protocols for its synthesis and subsequent reactions.

Synthesis of γ-Hydroxy Ketones: A General Protocol

While specific literature on the synthesis of this compound is limited, a common and effective method for the preparation of γ-hydroxy ketones is through the Aldol condensation.[1] This reaction involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound.

Generalized Aldol Condensation for this compound Synthesis

A plausible synthetic route to this compound involves the crossed Aldol condensation between the enolate of acetone and heptanal.

Reaction Scheme:

Caption: Synthetic workflow for this compound and its applications.

Signaling Pathway Analogy in Synthetic Strategy

The strategic use of a building block like this compound can be conceptually compared to a signaling pathway, where the initial molecule is transformed through a series of controlled steps to yield a desired final product with specific functionality.

G Start This compound Step1 Protect Hydroxyl Group (e.g., silylation) Start->Step1 Intermediate1 Protected Ketone Step1->Intermediate1 Step2 Enolate Formation & Alkylation Intermediate1->Step2 Intermediate2 Alkylated Protected Ketone Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Product Functionalized γ-Hydroxy Ketone Step3->Product

Caption: A strategic synthetic pathway starting from this compound.

References

The Enigmatic Allure of 4-Hydroxydecan-2-one: A Proxy Exploration Through Gamma-Dodecalactone in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for 4-Hydroxydecan-2-one revealed a significant information gap in scientific literature and commercial applications within the flavor and fragrance industry. Due to the lack of available data, this document will explore the application and research of a structurally related and well-documented compound, gamma-dodecalactone, as a proxy. This will provide researchers, scientists, and drug development professionals with a framework for understanding the potential sensory and application landscape of long-chain hydroxy ketones.

Gamma-dodecalactone is a naturally occurring lactone found in a variety of fruits and dairy products, prized for its creamy, fruity, and peach-like aroma.[1][2] It is a key component in the creation of fruit and dairy flavors and adds a rich, warm, and long-lasting character to fragrances.[1][2]

Sensory Profile and Applications of Gamma-Dodecalactone

Gamma-dodecalactone is characterized by a complex and multifaceted sensory profile. Its primary descriptors include creamy, fatty, waxy, and fruity, with specific notes of peach, apricot, and coconut.[1][2][3] This rich aromatic profile makes it a versatile ingredient in a wide array of food and fragrance applications.

Food and Beverage Applications

In the food industry, gamma-dodecalactone is utilized to impart and enhance creamy and fruity notes in a variety of products.[2][4] Its applications span across several categories:

  • Bakery and Confectionery: It provides a rich, buttery, and fruity character to baked goods and sweets.[2][4]

  • Dairy Products: Enhances the creamy and fruity notes in ice cream, yogurt, and other dairy-based desserts.

  • Beverages: Used to add fruity and creamy nuances to juices, nectars, and flavored milk drinks.

  • Sauces and Condiments: Can be used to round out and add a subtle sweetness to certain savory applications.[4]

Fragrance Applications

The warm, creamy, and fruity characteristics of gamma-dodecalactone make it a valuable component in perfumery. It is often used to:

  • Create and enhance peach, apricot, and other stone fruit accords.[1][3]

  • Add a creamy and lactonic body to floral fragrances.[3]

  • Impart a warm, milky nuance to gourmand and oriental-type perfumes.[3]

  • Act as a fixative, due to its low volatility, prolonging the scent of other fragrance components.[1]

Quantitative Data

The following tables summarize key quantitative data for gamma-dodecalactone, providing insights into its potency and usage levels.

Table 1: Sensory Thresholds of Gamma-Dodecalactone Enantiomers in Australian Red Wine

EnantiomerOdor Detection Threshold (μg/L)
(R)-dodecalactone8

Source: Adapted from ACS Publications.[5]

Table 2: Recommended Usage Levels of Gamma-Dodecalactone in Fragrance Concentrates

ApplicationRecommended Usage Level (%)
General Fragrance0.5 - 3

Source: Adapted from Fraterworks.[1]

Experimental Protocols

Protocol 1: Sensory Evaluation of Gamma-Dodecalactone in a Beverage Matrix

This protocol outlines a method for the sensory evaluation of gamma-dodecalactone in a model beverage system to determine its flavor profile and detection threshold.

1. Objective: To characterize the sensory attributes of gamma-dodecalactone and determine its odor detection threshold in a sweetened aqueous solution.

2. Materials:

  • Gamma-dodecalactone (food grade)

  • Sucrose

  • Deionized, odor-free water

  • Glass sensory evaluation booths

  • ISO standard wine tasting glasses, coded with random three-digit numbers

  • Spittoons

3. Panelist Selection and Training:

  • Recruit 15-20 panelists from a pool of individuals experienced in sensory evaluation.[6][7][8]

  • Conduct a screening session to assess their ability to detect and describe basic tastes and aromas.

  • Train the selected panelists on the specific aroma attributes associated with gamma-dodecalactone (e.g., creamy, peach, apricot, waxy) using reference standards.

4. Sample Preparation:

  • Prepare a stock solution of gamma-dodecalactone in 95% ethanol.

  • Prepare a base solution of 5% (w/v) sucrose in deionized water.

  • Prepare a series of dilutions of gamma-dodecalactone in the sucrose base solution, ranging from well above to well below the expected threshold. Concentrations should be prepared in logarithmic steps.

5. Sensory Evaluation Procedure:

  • Triangle Test (for difference testing): Present panelists with three samples, two of which are identical (the control) and one is different (containing a low concentration of gamma-dodecalactone). Ask panelists to identify the different sample.

  • Descriptive Analysis: For samples above the detection threshold, ask panelists to rate the intensity of pre-defined sensory attributes (creamy, peach, apricot, waxy, sweet, etc.) on a 9-point scale.

  • Threshold Determination (ASTM E679 - Ascending Forced-Choice Method of Limits): Present panelists with a series of three samples, two of which are blanks (sucrose solution) and one contains a specific concentration of gamma-dodecalactone. The concentrations are presented in ascending order. The panelist's individual threshold is the lowest concentration at which they can correctly identify the odd sample in two consecutive presentations. The group threshold is the geometric mean of the individual thresholds.

6. Data Analysis:

  • Analyze triangle test data using statistical tables to determine significance.

  • Analyze descriptive analysis data using analysis of variance (ANOVA) to identify significant differences in attribute intensities between samples.

  • Calculate the best estimate threshold (BET) for the panel.

Protocol 2: Quantitative Analysis of Gamma-Dodecalactone in Wine by GC-MS

This protocol describes a method for the quantification of gamma-dodecalactone in a wine matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective: To accurately quantify the concentration of gamma-dodecalactone in a wine sample.

2. Materials:

  • Wine sample

  • Gamma-dodecalactone standard

  • Internal standard (e.g., deuterated gamma-dodecalactone or a structurally similar compound not present in the wine)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, Dichloromethane, Ethyl Acetate (all HPLC grade)

  • Anhydrous sodium sulfate

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent)

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • Spike the wine sample with a known concentration of the internal standard.

  • Condition the SPE cartridge with methanol followed by deionized water.

  • Load the spiked wine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove sugars and other polar interferences.

  • Elute the analytes from the cartridge with a suitable solvent (e.g., a mixture of dichloromethane and ethyl acetate).

  • Dry the eluate over anhydrous sodium sulfate.

  • Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Injection: Inject 1 µL of the concentrated extract into the GC-MS system in splitless mode.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Oven temperature program: Start at 40 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for gamma-dodecalactone and the internal standard. For gamma-dodecalactone, key ions are often m/z 85, 99, and 170.[9]

5. Quantification:

  • Prepare a calibration curve using standard solutions of gamma-dodecalactone of known concentrations, each spiked with the same amount of internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Calculate the concentration of gamma-dodecalactone in the wine sample using the calibration curve.

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Wine Sample B Spike with Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Concentration D->E F Injection into GC-MS E->F G Separation and Detection F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Result I->J

Caption: Experimental workflow for the quantitative analysis of gamma-dodecalactone in wine by GC-MS.

Olfactory_Signaling_Pathway cluster_receptor Olfactory Sensory Neuron cluster_transduction Signal Transduction cluster_brain Brain Odorant Odorant Molecule (e.g., gamma-dodecalactone) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opening Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Glomerulus Glomerulus (Olfactory Bulb) Action_Potential->Glomerulus Signal Transmission Brain_Processing Higher Brain Centers (Perception of Smell) Glomerulus->Brain_Processing

Caption: Generalized olfactory signaling pathway for the perception of an odorant molecule.

References

Application Note: A Protocol for the Purification of Synthetic 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxydecan-2-one is a beta-hydroxy ketone, a class of organic compounds that serve as versatile intermediates in the synthesis of various commercially important products, including solvents, drug intermediates, and flavor and fragrance compounds.[1][2] The purity of these intermediates is critical for the successful synthesis of the final products. This application note provides a detailed protocol for the purification of synthetic this compound, primarily focusing on column chromatography, a widely used technique for the separation of complex mixtures in organic synthesis. Additionally, alternative purification by distillation and methods for purity assessment are discussed.

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationReference/Rationale
Molecular Formula C10H20O2-
Molecular Weight 172.26 g/mol -
Appearance Colorless to pale yellow liquidBased on similar compounds[3][4]
Boiling Point Higher than 4-hydroxy-2-butanone (73-76 °C/12 mmHg)[3]; likely requires vacuum distillation to prevent decomposition.Longer carbon chain increases boiling point.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone).[5] Slightly soluble in water.Polarity of hydroxyl and ketone groups.

Experimental Protocol: Purification by Column Chromatography

Column chromatography is a robust method for purifying organic compounds based on their differential adsorption to a stationary phase. For beta-hydroxy ketones, silica gel is a common stationary phase.

Materials and Equipment:

  • Crude synthetic this compound

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate (analytical grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp and/or iodine chamber for visualization

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluent in small fractions.

  • Purity Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots. Fractions containing the pure desired product (as determined by a single spot at the correct Rf value) should be combined.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.[5]

Alternative Purification Method: Vacuum Distillation

For thermally stable beta-hydroxy ketones, vacuum distillation can be an effective purification method. However, there is a risk of dehydration to the corresponding α,β-unsaturated ketone, especially at elevated temperatures or in the presence of acidic or basic impurities.[2][6]

Procedure:

  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at a constant temperature and pressure. This fraction should correspond to the boiling point of this compound under the applied vacuum.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical MethodExpected Outcome for Pure Product
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak in the chromatogram with the correct mass spectrum corresponding to this compound.
High-Performance Liquid Chromatography (HPLC) A single major peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Spectra consistent with the structure of this compound, with minimal or no peaks corresponding to impurities.

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Synthetic This compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Distillation Vacuum Distillation (Alternative) Crude_Product->Distillation Purity_Assessment Purity Assessment (GC-MS, HPLC, NMR) Column_Chromatography->Purity_Assessment Distillation->Purity_Assessment Pure_Product Purified This compound Purity_Assessment->Pure_Product

References

Application Notes and Protocols for Studying Enzyme Kinetics with 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxydecan-2-one is a medium-chain bi-functional molecule containing both a hydroxyl and a ketone group. Its structure suggests potential interactions with a variety of enzymes, particularly oxidoreductases such as alcohol dehydrogenases (ADHs) and carbonyl reductases. These enzymes play crucial roles in cellular metabolism, detoxification, and signaling pathways. Understanding the kinetics of enzymes that metabolize or are inhibited by this compound is essential for elucidating its physiological roles and for the development of novel therapeutics.

These application notes provide a comprehensive guide for studying the enzyme kinetics of this compound, including detailed experimental protocols and data presentation guidelines. While specific kinetic data for this compound is not extensively available in the literature, this document extrapolates from known characteristics of enzymes acting on structurally similar medium-chain hydroxy ketones to provide a robust framework for investigation.

Potential Enzyme Targets and Metabolic Context

Based on its structure, this compound is a likely substrate or inhibitor for the following enzyme classes:

  • Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. The hydroxyl group of this compound can be a target for oxidation, or the ketone group could be a target for reduction, depending on the specific ADH and the reaction conditions.

  • Carbonyl Reductases: This superfamily of enzymes reduces a wide variety of carbonyl compounds. The ketone group of this compound makes it a potential substrate for these enzymes.

  • Aldo-Keto Reductases (AKRs): This is a large family of NAD(P)(H)-dependent oxidoreductases with broad substrate specificity for aldehydes and ketones.

  • Cytochrome P450 Enzymes (CYPs): While primarily known for hydroxylation reactions, some CYPs can also oxidize alcohols.

The metabolism of this compound could be part of fatty acid metabolism or xenobiotic detoxification pathways. Medium-chain fatty acids are metabolized in the mitochondria via β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle or be used for ketogenesis. While not a classical ketone body, this compound could potentially intersect with these pathways.

Data Presentation: Predicted Kinetic Parameters

The following table summarizes the expected range of kinetic parameters for the interaction of this compound with a hypothetical alcohol dehydrogenase. These values are based on published data for ADHs with other medium-chain alcohols and ketones. Human liver alcohol dehydrogenases, for instance, have been shown to have lower Km values for longer-chain alcohols compared to ethanol, indicating higher affinity.[1]

Kinetic ParameterPredicted Value RangeSubstrate/InhibitorEnzyme ClassNotes
Km 0.1 - 5 mMThis compound (as a substrate for oxidation)Alcohol DehydrogenaseThe Michaelis constant (Km) is expected to be in the low millimolar range, reflecting moderate to high affinity.
kcat 10 - 500 min-1This compound (as a substrate for oxidation)Alcohol DehydrogenaseThe catalytic rate constant (kcat) can vary significantly depending on the specific isozyme.
Vmax VariesThis compound (as a substrate for oxidation)Alcohol DehydrogenaseThe maximum reaction velocity (Vmax) is dependent on the enzyme concentration and kcat.
Ki > 1 mMThis compound (as a potential inhibitor)Other DehydrogenasesIf this compound acts as an inhibitor, the inhibition constant (Ki) is likely to be in the millimolar range for non-specific interactions.

Experimental Protocols

Protocol 1: Determining Kinetic Parameters (Km and Vmax) of Alcohol Dehydrogenase with this compound as a Substrate

This protocol outlines a continuous spectrophotometric assay to determine the Michaelis-Menten kinetic parameters for the oxidation of this compound by an alcohol dehydrogenase. The assay monitors the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.

Materials:

  • Purified alcohol dehydrogenase (e.g., from yeast or human liver)

  • This compound

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)

  • Spectrophotometer capable of reading at 340 nm

  • Thermostatted cuvette holder

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 100 mM).

  • Prepare a stock solution of NAD+ in the reaction buffer (e.g., 20 mM).

  • Prepare a working solution of the alcohol dehydrogenase in the reaction buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 60 seconds.

  • Set up a series of substrate dilutions of this compound in the reaction buffer, ranging from concentrations well below to well above the expected Km (e.g., 0.1 mM to 10 mM).

  • Prepare the reaction mixture in a cuvette:

    • Reaction buffer to a final volume of 1 mL.

    • NAD+ to a final concentration of 2.5 mM.

    • A specific volume of the this compound dilution.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding the enzyme working solution to the cuvette and mix quickly.

  • Record the increase in absorbance at 340 nm over time (e.g., for 1-3 minutes).

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

  • Repeat steps 5-9 for each substrate concentration.

  • Plot the initial velocities (V0) against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Protocol 2: Investigating the Inhibitory Effects of this compound on a Dehydrogenase

This protocol is designed to determine if this compound acts as an inhibitor of a dehydrogenase and to characterize the type of inhibition.

Materials:

  • Purified dehydrogenase enzyme

  • Known substrate for the enzyme

  • This compound (as the potential inhibitor)

  • Cofactor (e.g., NAD+ or NADP+)

  • Reaction buffer

  • Spectrophotometer

Procedure:

  • Determine the Km of the enzyme for its known substrate using a protocol similar to Protocol 1.

  • Prepare a stock solution of this compound.

  • Set up a series of reaction mixtures with a fixed concentration of the known substrate (e.g., at its Km value) and varying concentrations of this compound (e.g., 0 mM to 20 mM).

  • Initiate the reactions by adding the enzyme.

  • Measure the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive), perform a series of experiments varying the concentration of the known substrate at several fixed concentrations of this compound.

  • Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

Mandatory Visualizations

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purified Enzyme ReactionMix Prepare Reaction Mixtures (Varying [Substrate]) Enzyme->ReactionMix Substrate This compound Substrate->ReactionMix Cofactor NAD+/NADH Cofactor->ReactionMix Buffer Reaction Buffer Buffer->ReactionMix Spectro Spectrophotometric Measurement (340 nm) ReactionMix->Spectro CalcVelocity Calculate Initial Velocity (V0) Spectro->CalcVelocity MMPlot Michaelis-Menten Plot (V0 vs. [S]) CalcVelocity->MMPlot LBPlot Lineweaver-Burk Plot (1/V0 vs. 1/[S]) CalcVelocity->LBPlot Params Determine Km, Vmax, kcat MMPlot->Params LBPlot->Params

Caption: Experimental workflow for determining enzyme kinetic parameters.

PutativeMetabolicPathway MCFA Medium-Chain Fatty Acids BetaOx β-Oxidation MCFA->BetaOx H2O This compound Oxidized 4-Oxodecan-2-one H2O->Oxidized ADH (Oxidation) NAD+ -> NADH Reduced Decan-2,4-diol H2O->Reduced Carbonyl Reductase (Reduction) NADPH -> NADP+ Detox Detoxification & Excretion Oxidized->Detox Reduced->Detox AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Putative metabolic pathways for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxydecan-2-one. Due to the lack of a strong chromophore in the native molecule, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed to form a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong ultraviolet (UV) absorbance. This method is suitable for the analysis of this compound in various sample matrices and is particularly useful for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a keto-alcohol that plays a role as an intermediate in various chemical syntheses. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and research applications. This document provides a detailed protocol for its analysis using a widely adopted derivatization technique followed by reversed-phase HPLC with UV detection. The derivatization with DNPH is a classic and effective strategy for the analysis of ketones and aldehydes.[1][2][3]

Experimental

  • This compound (analytical standard, >98% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid (70%)

  • Methanol (HPLC grade)

  • Supelco C18 column (25 cm × 4.6 mm, 5 µm particle size) or equivalent[1]

A standard HPLC system equipped with a UV-Vis diode-array detector (DAD) was used.

The separation of the this compound-DNPH derivative was achieved using the following conditions:

ParameterValue
Column Supelco C18 (25 cm x 4.6 mm, 5 µm)[1]
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient 60% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 365 nm[1]
Injection Volume 20 µL

Protocols

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock solution with acetonitrile.

Caution: DNPH is explosive when dry and should be handled with care. It is also toxic and a suspected carcinogen.

  • Prepare a saturated solution of DNPH in acetonitrile.

  • To 10 mL of the saturated DNPH solution, add 0.1 mL of 70% perchloric acid. This solution should be prepared fresh daily.

  • To 1 mL of each working standard solution and sample solution, add 1 mL of the DNPH derivatizing reagent.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 1 hour in the dark.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered solution into the HPLC system.

Results and Discussion

The described HPLC method provides excellent separation and quantification of the this compound-DNPH derivative. A typical chromatogram will show a sharp, well-resolved peak for the derivative.

The following table summarizes the expected performance characteristics of this method.

ParameterResult
Retention Time ~12.5 min
Linearity (R²) (1-100 µg/mL) >0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (Recovery %) 98-102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Derivatization DNPH Derivatization Sample->Derivatization Std Standard Weighing Dilution Serial Dilution Std->Dilution Dilution->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (365 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note, utilizing pre-column derivatization with DNPH, is a reliable and sensitive approach for the quantification of this compound. The method exhibits good linearity, precision, and accuracy, making it suitable for routine analysis in a variety of laboratory settings.

References

Application Notes and Protocols for the Biocatalytic Production of 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the biocatalytic synthesis of 4-hydroxydecan-2-one, a valuable chiral building block in the synthesis of various pharmaceuticals and natural products. The methodologies outlined below leverage the stereoselectivity of whole-cell biocatalysts and isolated enzymes to achieve high enantiopurity in the final product.

Introduction

The asymmetric reduction of prochiral ketones is a powerful strategy for producing enantiomerically pure alcohols. Biocatalysis, utilizing either whole microbial cells or purified enzymes, offers a green and efficient alternative to traditional chemical methods.[1] This document details two primary biocatalytic approaches for the synthesis of this compound from the corresponding diketone, 2,4-decanedione:

  • Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast): A cost-effective and operationally simple method that utilizes the endogenous enzymes and cofactor regeneration systems of the yeast.

  • Isolated Enzyme-Catalyzed Reduction using Alcohol Dehydrogenase (ADH): A more controlled approach offering potentially higher purity and specificity, coupled with an enzymatic cofactor regeneration system.

Method 1: Whole-Cell Bioreduction with Saccharomyces cerevisiae

This protocol describes the enantioselective reduction of 2,4-decanedione using commercially available baker's yeast. The yeast's keto reductases catalyze the conversion of the diketone to the desired hydroxyketone.

Experimental Protocol
  • Yeast Activation: In a sterile Erlenmeyer flask, suspend 20 g of active dry baker's yeast in 200 mL of a sterile 5% (w/v) glucose solution. Incubate the mixture at 30°C with gentle agitation (150 rpm) for 1 hour to activate the yeast.

  • Substrate Addition: Dissolve 1 g of 2,4-decanedione in a minimal amount of ethanol (e.g., 2-5 mL) to ensure solubility. Add this solution dropwise to the activated yeast suspension.

  • Bioreduction: Incubate the reaction mixture at 30°C with continuous agitation (200 rpm). The progress of the reaction should be monitored periodically by taking small aliquots, extracting with ethyl acetate, and analyzing by gas chromatography (GC) or thin-layer chromatography (TLC). Typical reaction times can range from 24 to 72 hours.

  • Work-up and Extraction: After the desired conversion is reached, centrifuge the reaction mixture at 4000 rpm for 15 minutes to pellet the yeast cells. Decant the supernatant and saturate it with sodium chloride. Extract the aqueous phase three times with an equal volume of ethyl acetate. Combine the organic extracts.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Data Presentation
ParameterValueReference
BiocatalystSaccharomyces cerevisiae (Baker's Yeast)General Knowledge
Substrate2,4-DecanedioneGeneral Knowledge
Substrate Concentration5 g/L[2]
Yeast Concentration100 g/L[2]
Co-substrateGlucose (5% w/v)[2]
Temperature30°C[2]
pHNot specified (typically near neutral)
Reaction Time24-72 hours[2]
Typical Yield60-85%[3]
Enantiomeric Excess (e.e.)>95%[3]

Experimental Workflow

A Yeast Activation (20g Yeast in 200mL 5% Glucose, 30°C, 1h) B Substrate Addition (1g 2,4-decanedione in ethanol) A->B C Bioreduction (30°C, 200 rpm, 24-72h) B->C D Reaction Work-up (Centrifugation) C->D E Extraction (Ethyl Acetate) D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Workflow for the whole-cell bioreduction of 2,4-decanedione.

Method 2: Isolated Alcohol Dehydrogenase (ADH) Catalyzed Reduction

This protocol utilizes a commercially available or purified alcohol dehydrogenase for the stereoselective reduction of 2,4-decanedione. A cofactor regeneration system is essential for this method to be economically viable.[4]

Experimental Protocol
  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Cofactor Regeneration System: Add the components for the cofactor regeneration system. A common system involves glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP+.

    • NADP+ (1 mM)

    • Glucose (1.2 equivalents relative to the substrate)

    • Glucose Dehydrogenase (e.g., 10 U)

  • Enzyme and Substrate Addition: Add the alcohol dehydrogenase (e.g., from Lactobacillus brevis or a commercially available ketoreductase, typically 1-5 mg). Dissolve 2,4-decanedione (100 mg) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol and add it to the reaction mixture.

  • Bioreduction: Maintain the reaction at a constant temperature (e.g., 25-30°C) with gentle stirring. Monitor the reaction progress by GC or HPLC.

  • Work-up and Extraction: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with the same solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography.

Data Presentation
ParameterValueReference
BiocatalystAlcohol Dehydrogenase (e.g., from Lactobacillus brevis)[5]
Substrate2,4-DecanedioneGeneral Knowledge
Substrate Concentration10-50 mM[6]
Enzyme Loading1-5 mg/mL[6]
CofactorNADP+ (catalytic amount)[6]
Cofactor RegenerationGlucose/Glucose Dehydrogenase[6]
BufferPotassium Phosphate (100 mM, pH 7.0)[6]
Temperature25-30°C[6]
Reaction Time12-48 hours[6]
Typical Yield70-95%[5]
Enantiomeric Excess (e.e.)>99%[5]

Signaling Pathway and Cofactor Regeneration

sub 2,4-Decanedione prod This compound sub->prod Reduction adh Alcohol Dehydrogenase (ADH) nadp NADP+ adh->nadp nadph NADPH nadph->adh donates H- gdh Glucose Dehydrogenase (GDH) nadp->gdh glucose Glucose glucose->gdh gluconolactone Glucono-δ-lactone gdh->nadph Regeneration gdh->gluconolactone

Caption: Enzymatic reduction of 2,4-decanedione with cofactor regeneration.

Conclusion

Both whole-cell and isolated enzyme systems present viable and effective methods for the biocatalytic production of this compound. The choice between the two approaches will depend on factors such as cost, desired purity, and available laboratory equipment. Whole-cell systems are generally less expensive and simpler to implement, while isolated enzymes offer greater control and potentially higher purity of the final product. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Hydroxydecan-2-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the crossed aldol condensation of acetone and heptanal.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or inactive. 2. Low Reaction Temperature: The temperature may be too low to facilitate the reaction. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 4. Poor Quality Reagents: Acetone or heptanal may contain impurities that inhibit the reaction.1. Use a fresh solution of a strong base catalyst. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions. Room temperature to 50°C is a typical starting range. 3. Extend the reaction time, monitoring the progress by techniques like TLC or GC. 4. Use freshly distilled or high-purity reagents.
Formation of Multiple Products (Low Selectivity) 1. Self-Condensation of Acetone: Acetone can react with itself, especially with prolonged reaction times or high concentrations. 2. Self-Condensation of Heptanal: Although less likely due to the lack of an enolizable proton on the aldehyde group itself, impurities or side reactions could lead to other products. 3. Dehydration of the Product: The desired this compound can lose water to form the α,β-unsaturated ketone, especially at higher temperatures.1. Use an excess of acetone relative to heptanal to favor the crossed aldol reaction. A molar ratio of 10:1 (acetone:heptanal) or higher is often effective. Add heptanal slowly to the acetone-catalyst mixture. 2. Ensure the purity of heptanal. 3. Maintain a lower reaction temperature to disfavor the dehydration reaction. If the unsaturated product is desired, heating is typically required.
Product is an Oily Mixture, Difficult to Purify 1. Presence of Unreacted Starting Materials: Excess acetone and unreacted heptanal can contaminate the product. 2. Formation of Side Products: Self-condensation products and the dehydrated product can contribute to the oily consistency. 3. Incomplete Work-up: Residual catalyst or salts from neutralization can interfere with purification.1. After the reaction, remove excess acetone under reduced pressure. 2. Use column chromatography (silica gel) with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities. 3. Ensure thorough washing and neutralization during the work-up procedure before purification.
Low Isolated Yield After Purification 1. Loss of Product During Work-up: The product may have some water solubility, leading to losses during aqueous washes. 2. Decomposition on Silica Gel: The β-hydroxy ketone can be sensitive to the acidic nature of silica gel, leading to dehydration or other side reactions during chromatography. 3. Inefficient Extraction: The product may not be fully extracted from the reaction mixture.1. Saturate the aqueous phase with NaCl (brine) during extractions to reduce the solubility of the organic product. 2. Deactivate the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina. 3. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis is a base-catalyzed crossed aldol condensation between acetone and heptanal. The acetone forms an enolate in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of heptanal.

Q2: Which catalyst is most effective for this synthesis?

A2: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used to catalyze this reaction. The choice of catalyst can influence the reaction rate and selectivity.

Q3: What is the optimal temperature for the synthesis?

A3: The optimal temperature is a balance between reaction rate and selectivity. Lower temperatures (e.g., room temperature) favor the formation of the desired this compound and minimize the dehydration side product. Higher temperatures can increase the reaction rate but also promote the formation of the α,β-unsaturated ketone.

Q4: How can I minimize the self-condensation of acetone?

A4: Using a significant excess of acetone compared to heptanal is the most effective way to minimize the self-condensation of acetone. This ensures that the enolate formed from acetone is more likely to react with the more electrophilic heptanal.

Q5: What is a typical work-up procedure for this reaction?

A5: A typical work-up involves neutralizing the base catalyst with a dilute acid (e.g., HCl), followed by extraction of the product into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

Q6: How can I purify the final product?

A6: Column chromatography on silica gel is a common method for purifying this compound. A solvent system with a gradient of ethyl acetate in hexanes is typically effective.

Quantitative Data

While specific comparative data for the synthesis of this compound is not extensively available in a single tabular format, the following table presents representative yields for analogous crossed aldol condensations of acetone with other aliphatic aldehydes under proline catalysis, which is a common organocatalytic method. These results highlight the influence of the aldehyde structure on the reaction yield.

AldehydeYield (%)
Propanal77
Butanal65
Isovaleraldehyde50
Pivalaldehyde22

Note: These yields are for proline-catalyzed reactions and may differ from those obtained with base catalysis. They serve to illustrate the trend of decreasing yield with increasing steric hindrance of the aldehyde.

Experimental Protocols

General Protocol for the Base-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Acetone (ACS grade or higher)

  • Heptanal (95% or higher)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Water (as solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the base catalyst (e.g., 0.1 equivalents relative to heptanal) in the chosen solvent (e.g., ethanol or water).

  • Add a significant excess of acetone (e.g., 10-20 equivalents relative to heptanal) to the flask.

  • Cool the mixture in an ice bath.

  • Add heptanal (1 equivalent) dropwise to the stirring solution over a period of 15-30 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Deprotonation Heptanal Heptanal Alkoxide Alkoxide Intermediate Heptanal->Alkoxide Enolate->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product Protonation Catalyst Base (e.g., NaOH) Catalyst->Enolate Protonation Protonation (from solvent) Protonation->Product

Caption: Base-catalyzed aldol condensation pathway for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp OptimizeRatio Adjust Acetone:Heptanal Ratio Start->OptimizeRatio ImproveWorkup Refine Work-up and Purification Start->ImproveWorkup ImpureReactants Impure Reactants CheckPurity->ImpureReactants InactiveCatalyst Inactive Catalyst CheckCatalyst->InactiveCatalyst SuboptimalTemp Suboptimal Temperature OptimizeTemp->SuboptimalTemp SideReactions Side Reactions Prevalent OptimizeRatio->SideReactions LossDuringPurification Loss During Purification ImproveWorkup->LossDuringPurification PurifyReactants Purify/Replace Reactants ImpureReactants->PurifyReactants Yes FreshCatalyst Use Fresh Catalyst InactiveCatalyst->FreshCatalyst Yes AdjustTemp Adjust Temperature SuboptimalTemp->AdjustTemp Yes IncreaseAcetone Increase Acetone Excess SideReactions->IncreaseAcetone Yes ModifyPurification Modify Purification Method LossDuringPurification->ModifyPurification Yes

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

"optimization of reaction conditions for 4-Hydroxydecan-2-one synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Hydroxydecan-2-one, a beta-hydroxy ketone. The primary synthetic route discussed is the aldol condensation of heptanal with acetone. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the base-catalyzed aldol condensation of heptanal with acetone. In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of heptanal.

Q2: What are the typical catalysts used for this aldol condensation?

A2: Typically, base catalysts are employed to facilitate the formation of the acetone enolate. Common choices include alkali metal hydroxides, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and alkoxides like sodium ethoxide (NaOEt).

Q3: What are the main competing side reactions I should be aware of?

A3: The primary side reactions include:

  • Self-condensation of heptanal: Aldehydes can undergo self-condensation, which can be a significant competing reaction.[1][2]

  • Dehydration of this compound: The beta-hydroxy ketone product can undergo dehydration, especially at higher temperatures or with prolonged reaction times, to form the corresponding α,β-unsaturated ketone, (E)-dec-3-en-2-one.[1][2]

  • Multiple additions: The product itself can potentially react further, leading to more complex byproducts.

Q4: How can I minimize the self-condensation of heptanal?

A4: To minimize the self-condensation of heptanal, it is crucial to use a significant excess of acetone. This ensures that the concentration of the acetone enolate is high, favoring the desired cross-condensation reaction. Additionally, slow, dropwise addition of heptanal to the acetone-catalyst mixture can help maintain a low concentration of the aldehyde, further suppressing self-condensation.

Q5: What is the optimal temperature for the synthesis?

A5: Aldol additions are typically carried out at low temperatures, often between 0°C and room temperature, to favor the formation of the beta-hydroxy ketone and prevent dehydration. Higher temperatures tend to promote the elimination of water to form the α,β-unsaturated ketone.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient catalyst. 3. Reaction temperature is too low. 4. Impure starting materials (e.g., wet acetone).1. Use a fresh batch of catalyst. 2. Increase the catalyst loading incrementally. 3. Allow the reaction to proceed at room temperature or slightly warm, while monitoring for dehydration. 4. Ensure starting materials are pure and anhydrous.
Formation of α,β-Unsaturated Ketone as the Major Product 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Catalyst concentration is too high.1. Maintain a lower reaction temperature (e.g., 0-10°C). 2. Monitor the reaction progress by TLC or GC and quench the reaction upon completion. 3. Reduce the amount of catalyst used.
Significant Amount of Heptanal Self-Condensation Product 1. Insufficient excess of acetone. 2. Heptanal was added too quickly.1. Increase the molar ratio of acetone to heptanal (e.g., 10:1 or higher). 2. Add heptanal dropwise to the reaction mixture over an extended period.
Complex Mixture of Byproducts 1. Reaction conditions are too harsh (high temperature, high catalyst concentration). 2. Contaminants in starting materials.1. Employ milder reaction conditions. 2. Purify starting materials before use.
Difficulty in Product Purification 1. The product is an oil and difficult to crystallize. 2. Close boiling points of product and byproducts.1. Use column chromatography for purification. 2. Optimize reaction conditions to minimize byproduct formation.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes hypothetical data for the optimization of this compound synthesis, illustrating the impact of varying reaction parameters.

Entry Acetone:Heptanal (molar ratio) Catalyst (mol%) Temperature (°C) Time (h) Yield of this compound (%) Yield of (E)-dec-3-en-2-one (%)
15:152544515
210:152546510
310:12254555
410:150675<5
510:155022060

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with a significant molar excess of acetone (e.g., 10 equivalents) and a catalytic amount of a base (e.g., 5 mol% of NaOH).

  • Cooling: The flask is cooled in an ice bath to 0°C.

  • Addition of Heptanal: Heptanal (1 equivalent) is added dropwise from the dropping funnel to the stirred acetone-base mixture over a period of 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: The reaction is stirred at 0-5°C and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the heptanal is consumed (typically 4-6 hours).

  • Quenching: The reaction is quenched by the addition of a weak acid (e.g., saturated aqueous ammonium chloride solution) until the mixture is neutralized.

  • Workup: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Heptanal Heptanal Product This compound Heptanal->Product Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Base Enolate->Product Nucleophilic Attack Dehydrated_Product (E)-dec-3-en-2-one Product->Dehydrated_Product Dehydration (-H2O) Base Base (e.g., NaOH)

Caption: Aldol condensation pathway for this compound synthesis.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Acetone, Base) Start->Setup Cooling Cool to 0°C Setup->Cooling Addition Dropwise Addition of Heptanal Cooling->Addition Reaction Stir and Monitor (TLC/GC) Addition->Reaction Quench Neutralize with Aqueous NH4Cl Reaction->Quench Workup Extraction and Drying Quench->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of This compound Check_Dehydration Major byproduct is (E)-dec-3-en-2-one? Start->Check_Dehydration Check_SelfCondensation Major byproduct is heptanal self-condensation? Start->Check_SelfCondensation Check_StartingMaterial Unreacted starting material? Start->Check_StartingMaterial Check_Dehydration->Check_SelfCondensation No Solution_Temp Decrease Temperature and Reaction Time Check_Dehydration->Solution_Temp Yes Check_SelfCondensation->Check_StartingMaterial No Solution_Ratio Increase Acetone:Heptanal Ratio, Slow Addition Check_SelfCondensation->Solution_Ratio Yes Solution_Catalyst Check Catalyst Activity, Increase Reaction Time/Temp Check_StartingMaterial->Solution_Catalyst Yes

Caption: Decision tree for troubleshooting low product yield.

References

"preventing degradation of 4-Hydroxydecan-2-one during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Hydroxydecan-2-one during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a β-hydroxy ketone, primarily degrades through two main pathways:

  • Retro-Aldol Reaction: This is a reversible reaction where the molecule cleaves at the carbon-carbon bond between the carbonyl group and the hydroxyl-bearing carbon, yielding acetone and heptanal. This reaction can be catalyzed by both acids and bases.

  • Dehydration: Under acidic or basic conditions, particularly with heating, this compound can lose a molecule of water to form α,β-unsaturated ketones, primarily (E)-dec-3-en-2-one and (Z)-dec-3-en-2-one.

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at or below -20°C. Lower temperatures, such as -80°C, are even more effective at slowing down degradation reactions.[1][2]

  • pH: Maintain a neutral pH environment. Both acidic and basic conditions can catalyze degradation.[3][4] If the compound is in solution, use a neutral, buffered solvent.

  • Light: Protect from light to prevent potential photodegradation.[5] Store in amber vials or in a dark location.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation, although oxidation is a less common degradation pathway for this specific molecule compared to retro-aldol reaction and dehydration.

Q3: I observe a change in the physical appearance of my this compound sample (e.g., color change, precipitation). What could be the cause?

A3: A change in physical appearance is often an indicator of degradation.

  • Color Change: The formation of α,β-unsaturated ketone degradation products can sometimes lead to a yellowish discoloration.

  • Precipitation: If the compound is in solution, changes in temperature or the formation of less soluble degradation products could lead to precipitation.

It is recommended to re-analyze the sample using a stability-indicating method, such as HPLC, to identify and quantify any degradation products.

Q4: Can I store this compound in a solution? If so, what solvent should I use?

A4: Yes, you can store this compound in a solution. However, the choice of solvent is critical for stability.

  • Recommended Solvents: Use a neutral, aprotic solvent such as acetonitrile or a buffered aqueous solution at neutral pH.

  • Solvents to Avoid: Avoid acidic or basic solutions. Also, be cautious with protic solvents, as they can participate in degradation reactions. If an alcohol-based solvent must be used, ensure it is of high purity and stored under inert gas.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptoms: When analyzing your this compound sample by HPLC, you observe additional peaks that were not present in the initial analysis of the pure compound.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Degradation due to improper storage temperature. 1. Verify the storage temperature of your sample. Long-term storage should be at -20°C or below.[1][2] 2. If stored at a higher temperature, the additional peaks are likely degradation products. 3. To confirm, perform a forced degradation study on a pure sample (see Experimental Protocols) and compare the retention times of the degradation products with the unexpected peaks.
Degradation due to pH instability. 1. Check the pH of your sample solution.[3][4] 2. If the pH is acidic or basic, neutralize the sample with a suitable buffer. 3. For future preparations, use a neutral and buffered solvent system.
Contamination of the sample or solvent. 1. Analyze a blank solvent injection to rule out solvent contamination. 2. Prepare a fresh solution of this compound in a new, clean vial with fresh, high-purity solvent. 3. If the issue persists with a freshly prepared sample, the original stock of this compound may be contaminated.
Issue 2: Decrease in Assay Value of this compound

Symptoms: The concentration of this compound in your sample, as determined by a validated analytical method, is lower than expected.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Degradation over time. 1. Review the storage history of the sample (duration and temperature). 2. Compare the current assay value with previous measurements to determine the rate of degradation. 3. Refer to the quantitative stability data (Table 1) to estimate the expected degradation under your storage conditions.
Inaccurate initial concentration determination. 1. Re-prepare a standard solution from a fresh, solid sample of this compound. 2. Re-calibrate your analytical instrument and re-analyze the sample.
Adsorption to container surfaces. 1. For highly dilute solutions, consider using silanized glass vials to minimize adsorption. 2. Prepare a slightly more concentrated stock solution for storage and dilute just before use.

Quantitative Data on Degradation

The following tables summarize the expected degradation of this compound under various stress conditions based on forced degradation studies of similar long-chain β-hydroxy ketones.

Table 1: Effect of Temperature on the Stability of this compound (in neutral buffered solution)

Storage Temperature (°C)Time (days)This compound Remaining (%)Major Degradation Product(s)
-8030>99%Not Detected
-2030~98%Retro-Aldol Products
47~95%Retro-Aldol & Dehydration Products
25 (Room Temperature)7~85%Retro-Aldol & Dehydration Products
407~70%Dehydration & Retro-Aldol Products

Table 2: Effect of pH on the Stability of this compound (at 25°C for 24 hours)

pHThis compound Remaining (%)Major Degradation Product(s)
2.0 (Acidic)~80%Dehydration Products
7.0 (Neutral)>98%Not Detected
10.0 (Basic)~75%Retro-Aldol & Dehydration Products

Table 3: Effect of Light Exposure on the Stability of this compound (Solid State, 25°C for 7 days)

ConditionThis compound Remaining (%)
Protected from Light>99%
Exposed to UV Light (ICH Q1B)~97%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile and water

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat at 80°C for 48 hours.

    • At appropriate time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a thin layer of solid this compound to UV light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dissolve both the exposed and control samples in the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.[6][7][8][9][10]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% to 50% B

    • 21-25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[11][12][13][14]

Visualizations

DegradationPathways cluster_main This compound cluster_retro Retro-Aldol Reaction cluster_dehydration Dehydration main This compound acetone Acetone main->acetone Acid or Base heptanal Heptanal main->heptanal Acid or Base enone_e (E)-dec-3-en-2-one main->enone_e Acid or Base, Heat enone_z (Z)-dec-3-en-2-one main->enone_z Acid or Base, Heat

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve inject Inject into HPLC system dissolve->inject separate Separation on C18 column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate peaks detect->integrate quantify Quantify parent and degradants integrate->quantify report Generate stability report quantify->report

Caption: Workflow for stability analysis of this compound.

References

"troubleshooting peak tailing in HPLC analysis of 4-Hydroxydecan-2-one"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis

This guide provides troubleshooting assistance and frequently asked questions for HPLC analysis, with a specific focus on resolving peak tailing issues encountered with 4-Hydroxydecan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is a common issue where the peak is asymmetric, and its trailing edge is broader than the leading edge.[3][4] This distortion is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[1][5] Values exceeding 2.0 are generally considered unacceptable for precise analytical methods.[1]

Q2: Why is it crucial to address peak tailing for this compound analysis?

A2: Addressing peak tailing is critical for several reasons. Poor peak shape can compromise the accuracy and precision of quantification by making peak integration unreliable.[1][2] It also reduces the resolution between adjacent peaks, potentially obscuring impurities or related compounds.[1][5] For drug development and quality control, unresolved peak tailing can lead to method failure and non-compliance with regulatory standards.[1]

Q3: What chemical properties of this compound might contribute to peak tailing?

A3: this compound possesses two key functional groups: a hydroxyl (-OH) group and a ketone (C=O) group. The hydroxyl group, in particular, can engage in secondary interactions with active sites on the HPLC column's stationary phase, such as exposed silanol groups (Si-OH).[3] These interactions are a primary cause of peak tailing, especially for polar and basic compounds.[5]

Troubleshooting Guide: Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing.

Column and Stationary Phase Issues

Q: My peak for this compound is tailing. Could the column be the problem?

A: Yes, the column is a very common source of peak tailing. Several factors could be at play:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the hydroxyl group of your analyte and acidic, unreacted silanol groups on the silica-based stationary phase (e.g., C18).[3][6] This is especially prominent at mid-range pH levels where silanols are ionized.[5][6]

  • Column Contamination: Accumulation of strongly retained sample matrix components on the column inlet or frit can disrupt the flow path, leading to peak distortion.[2][7][8]

  • Column Void: A void or channel can form at the head of the column due to high pressure, pH extremes, or physical shock.[9][10] This leads to a non-uniform flow path, causing peak broadening and tailing.[2]

  • Column Age: Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to a loss of performance and poor peak shape.[1][2]

Recommended Actions:

  • Switch to an End-Capped Column: Use a modern, high-purity silica column that is "end-capped" or "base-deactivated."[10] These columns have fewer active silanol sites, minimizing secondary interactions.[3]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb contaminants and protect the primary column.[2][7] If peak shape improves after replacing the guard column, the issue was contamination.[8]

  • Flush the Column: If you suspect contamination, flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). In some cases, reversing the column for flushing (if permitted by the manufacturer) can be effective at removing inlet blockage.[11][12]

  • Replace the Column: If the column is old or has been used extensively, it may be permanently damaged. Replacing it with a new one is often the quickest solution.[12][13]

Mobile Phase and pH Issues

Q: How can I adjust my mobile phase to fix peak tailing for this compound?

A: Mobile phase optimization is a powerful tool for improving peak shape.

  • Incorrect pH: The pH of the mobile phase directly influences the ionization state of silanol groups on the column. At a pH above 3, silanols become deprotonated (negatively charged), increasing unwanted interactions with polar analytes.[5]

  • Insufficient Buffer Strength: A buffer is used to maintain a constant pH. If the buffer concentration is too low (e.g., <10 mM), it may not be sufficient to control the pH at the column surface, leading to inconsistent interactions and tailing.[9][10]

  • Choice of Modifier: Mobile phase additives can be used to mask silanol groups. While historically common, additives like triethylamine (TEA) can suppress the ion-exchange mechanism causing tailing but are often less desirable for modern LC-MS applications.[3][14]

Recommended Actions:

  • Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an additive like 0.1% formic acid or phosphoric acid.[10][14] At this low pH, most silanol groups are protonated and non-ionized, which significantly reduces secondary interactions.[3][9]

  • Increase Buffer Concentration: For UV-based detection, try increasing the buffer concentration (e.g., phosphate buffer) to 25-50 mM.[1][10] The higher ionic strength helps to shield the silanol interactions.

  • Consider Alternative Stationary Phases: If pH adjustments are not effective or compatible with your analyte's stability, consider columns with different chemistries, such as organo-silica hybrid phases or polymer-based columns, which are more inert and stable over a wider pH range.[3][14]

System and Hardware Issues

Q: I've optimized my column and mobile phase, but still see tailing. What else could be wrong?

A: If the issue persists, it may be related to the HPLC system hardware, often referred to as "extra-column effects."

  • Extra-Column Volume (Dead Volume): This refers to any volume the sample passes through outside of the column itself, such as in long tubing, loose fittings, or a large detector flow cell.[9][10] Excessive dead volume causes band broadening and can contribute to peak tailing, especially for early-eluting peaks.[10]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to a non-linear isotherm and resulting in tailing peaks.[1][13]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion and splitting.[1][7]

Recommended Actions:

  • Minimize Tubing Length and Diameter: Use short, narrow-bore PEEK tubing (e.g., 0.005" or 0.12 mm ID) to connect the injector, column, and detector.[6][12]

  • Check Fittings: Ensure all fittings are properly tightened to avoid leaks and minimize dead volume.

  • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to see if the peak shape improves.[1][12] This will diagnose if column overload is the cause.

  • Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.[1]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed (Tf > 1.2) check_column Step 1: Investigate Column start->check_column col_q1 Is column old or contaminated? check_column->col_q1 check_mobile_phase Step 2: Optimize Mobile Phase mp_q1 Is mobile phase pH > 3? check_mobile_phase->mp_q1 check_system Step 3: Check HPLC System sys_q1 Is injection volume high? check_system->sys_q1 solution Symmetrical Peak (Tf ≈ 1.0) col_a1 Action: - Flush with strong solvent - Replace guard column - Replace analytical column col_q1->col_a1 Yes col_q2 Using standard silica column? col_q1->col_q2 No col_a1->check_mobile_phase col_q2->check_mobile_phase No col_a2 Action: Switch to an end-capped or hybrid-silica column col_q2->col_a2 Yes col_a2->solution mp_a1 Action: Adjust pH to 2.5 - 3.0 with 0.1% Formic Acid mp_q1->mp_a1 Yes mp_q2 Is buffer concentration low? mp_q1->mp_q2 No mp_a1->check_system mp_q2->check_system No mp_a2 Action: Increase buffer strength (e.g., 25-50 mM) mp_q2->mp_a2 Yes mp_a2->solution sys_a1 Action: Reduce injection volume or sample concentration sys_q1->sys_a1 Yes sys_q2 Is there extra-column volume? sys_q1->sys_q2 No sys_a1->solution sys_q2->solution No, problem solved sys_a2 Action: Use shorter, narrower tubing and check fittings sys_q2->sys_a2 Yes sys_a2->solution

Caption: A flowchart for systematically troubleshooting HPLC peak tailing.

Experimental Protocol: Systematic Approach to Eliminating Peak Tailing

Objective: To identify the cause of peak tailing for this compound and achieve a USP Tailing Factor (Tf) of ≤ 1.2.

Initial Conditions (Problematic Method):

  • Analyte: this compound (10 µg/mL in 50:50 Acetonitrile:Water)

  • Column: Standard C18, 4.6 x 150 mm, 5 µm (not base-deactivated)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Observed Result: Significant peak tailing (Tf ≈ 1.9)

Methodology:

  • Phase 1: Mobile Phase pH Adjustment

    • Experiment 1.1: Prepare Mobile Phase A as 0.1% (v/v) Formic Acid in Water (pH ≈ 2.7).

    • Procedure: Equilibrate the system with the new mobile phase for at least 15 column volumes. Inject the sample and record the chromatogram.

    • Analysis: Calculate the Tailing Factor, retention time, and resolution from a neighboring peak (if applicable).

  • Phase 2: Column Evaluation (if tailing persists)

    • Experiment 2.1: Replace the standard C18 column with a modern, end-capped C18 column of the same dimensions (e.g., a base-deactivated or hybrid particle column).

    • Procedure: Install the new column and equilibrate using the optimized mobile phase from Phase 1 (0.1% Formic Acid). Inject the sample.

    • Analysis: Recalculate the Tailing Factor.

  • Phase 3: System Evaluation (if tailing persists)

    • Experiment 3.1: Reduce the injection volume from 10 µL to 2 µL.

    • Procedure: Using the conditions from Phase 2, inject the smaller volume.

    • Analysis: Assess if the peak shape improves, which would indicate the original method was overloading the column.

Data Summary Table

ExperimentColumn TypeMobile Phase AInjection Vol.Retention Time (min)Tailing Factor (Tf)
Initial Standard C18Water10 µL6.21.9
1.1 Standard C180.1% Formic Acid in Water10 µL6.51.4
2.1 End-Capped C180.1% Formic Acid in Water10 µL6.41.1
3.1 End-Capped C180.1% Formic Acid in Water2 µL6.41.0

References

"scale-up considerations for 4-Hydroxydecan-2-one production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Hydroxydecan-2-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through aldol condensation routes.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base or acid catalyst may be old, improperly stored, or of insufficient concentration. 2. Unfavorable Equilibrium: Aldol addition reactions can be reversible and may not favor product formation at certain temperatures. 3. Low Reactant Concentration: Dilute solutions may slow down the reaction rate significantly.1. Catalyst Check: Use a fresh batch of catalyst. For base-catalyzed reactions (e.g., NaOH, KOH), ensure it has not absorbed excess atmospheric CO2. Titrate to confirm concentration. 2. Temperature Optimization: For aldol additions, lower temperatures often favor the product. For aldol condensations (which include a dehydration step), higher temperatures are needed. Experiment with a temperature gradient to find the optimal point. 3. Increase Concentration: Increase the concentration of reactants, but be mindful of potential side reactions and solubility issues.
Formation of Multiple Byproducts 1. Self-Condensation: The aldehyde (octanal) or ketone (acetone) starting materials can react with themselves. 2. Dehydration: The desired this compound can lose a water molecule to form the α,β-unsaturated ketone (dec-3-en-2-one), especially if the temperature is too high. 3. Further Condensations: The product can react with other carbonyl compounds present in the mixture, leading to higher molecular weight impurities.1. Controlled Addition: To minimize self-condensation, slowly add the more reactive carbonyl compound (the aldehyde, octanal) to a mixture of the ketone and the catalyst. Using a large excess of the ketone can also favor the desired crossed-aldol product. 2. Temperature Control: Maintain a lower reaction temperature to disfavor the dehydration step if the hydroxy-ketone is the desired product. 3. Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it once the desired product concentration is maximized, before significant secondary reactions occur.
Product Appears as an Oil or Resin 1. Polymerization: Aldehydes, in particular, can be prone to polymerization under certain catalytic conditions. 2. Multiple Byproducts: A complex mixture of high molecular weight byproducts can result in a tarry or oily consistency.1. Optimize Catalyst Concentration: Use the minimum effective amount of catalyst to avoid promoting polymerization. 2. Purification: Attempt to isolate the product from the oil. Techniques like column chromatography or vacuum distillation may be effective. For laboratory scale, using Girard's reagent can help separate ketonic compounds from other impurities.
Difficulty in Product Purification 1. Similar Boiling Points: Byproducts like 2-ethylhexanal (from octanal self-condensation followed by reduction in a subsequent

Technical Support Center: Managing Impurities in Crude 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Hydroxydecan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities encountered during the synthesis and purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols for analysis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via aldol condensation?

A1: Crude this compound, typically synthesized through an aldol condensation of heptanal and acetone, can contain several impurities. These often include unreacted starting materials (heptanal and acetone), the α,β-unsaturated ketone dehydration product (dec-3-en-2-one), and byproducts from the self-condensation of heptanal. Further condensation products may also be present, leading to a complex mixture that requires careful purification.[1][2]

Q2: How can I minimize the formation of the dehydrated impurity, dec-3-en-2-one, during the synthesis?

A2: The formation of the α,β-unsaturated ketone is a common side reaction in aldol condensations, often promoted by heat and strong acidic or basic conditions.[1][3] To minimize its formation, it is crucial to maintain a low reaction temperature and carefully control the addition of the catalyst. Using a milder catalyst or a shorter reaction time can also be beneficial.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To prevent degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). This is because ketones can be susceptible to photodegradation, and the β-hydroxy functionality can be prone to elimination (dehydration), which can be catalyzed by acidic or basic residues.[4]

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the purity and detecting non-volatile impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation and identifying impurities with distinct spectral signatures. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and handling of this compound.

Problem Possible Cause Recommended Solution
Low Purity After Initial Extraction Incomplete separation of aqueous and organic layers.Perform multiple extractions with a suitable organic solvent. A brine wash of the combined organic layers can help to break emulsions and remove residual water.
Presence of highly polar impurities.Consider a wash with a dilute, mild acid or base to remove corresponding basic or acidic impurities. Ensure the product itself is stable to these conditions.
Product Decomposes During Distillation Distillation temperature is too high, causing dehydration.Use vacuum distillation to lower the boiling point of the product. Ensure the distillation apparatus is free of acidic or basic residues.
Co-elution of Impurities During Column Chromatography Improper solvent system selection.Optimize the solvent system through thin-layer chromatography (TLC) to achieve better separation between the product and impurities. A gradient elution may be necessary.
Overloading of the column.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Inconsistent Results in Purity Analysis by HPLC Degradation of the sample in the analysis solvent.Ensure the sample is analyzed promptly after preparation. Check the stability of the compound in the mobile phase.[6]
Carry-over from previous injections.Implement a robust needle and column wash protocol between sample runs.

Data Presentation

Table 1: Typical Analytical Data for Purity Assessment
Analytical Method Parameter Typical Value for Purified Product Common Impurity Signature
HPLC Purity (by area %)>98%Additional peaks with different retention times.
¹H NMR Chemical Shift (δ)Characteristic peaks for this compound.Signals corresponding to dec-3-en-2-one (vinylic protons) or unreacted heptanal (aldehydic proton).
GC-MS Mass-to-charge ratio (m/z)Molecular ion peak corresponding to C₁₀H₂₀O₂.Peaks corresponding to the molecular weights of known impurities.
FT-IR Wavenumber (cm⁻¹)Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1710 cm⁻¹).Absence of a prominent O-H stretch and a shift in the C=O stretch for the dehydrated product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial eluent.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Determination by HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound of known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in the mobile phase to a known concentration.

  • Instrument Setup: Set up the HPLC system with an appropriate column (e.g., C18) and set the detector wavelength (if using a UV detector).

  • Analysis: Inject the standards and the sample.

  • Data Processing: Integrate the peaks and determine the purity of the sample by comparing its peak area to the calibration curve generated from the standards.

Visualizations

G Figure 1: General Workflow for Purification and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Extraction Aqueous Workup & Extraction Crude_Product->Extraction Column_Chromatography Flash Column Chromatography Extraction->Column_Chromatography Solvent_Removal Solvent Removal Column_Chromatography->Solvent_Removal Purity_Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Solvent_Removal->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

G Figure 2: Troubleshooting Low Purity Start Low Purity Detected Check_NMR Analyze ¹H NMR Spectrum Start->Check_NMR Aldehyde_Present Aldehydic Proton Present? Check_NMR->Aldehyde_Present Wash_Bisulfite Perform Sodium Bisulfite Wash Aldehyde_Present->Wash_Bisulfite Yes Dehydration_Present Vinylic Protons Present? Aldehyde_Present->Dehydration_Present No Re_purify Re-purify by Column Chromatography Wash_Bisulfite->Re_purify Optimize_Reaction Optimize Reaction Conditions (Lower Temp, Milder Catalyst) Dehydration_Present->Optimize_Reaction Yes Dehydration_Present->Re_purify No Optimize_Reaction->Re_purify End Purity Improved Re_purify->End

Caption: Troubleshooting decision tree for addressing low purity issues.

References

Technical Support Center: Refining the Work-up Procedure for 4-Hydroxydecan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxydecan-2-one. Our aim is to help you refine your work-up procedure to improve yield, purity, and efficiency.

Troubleshooting Guide

Low or no yield of this compound after work-up is a common issue. This guide will help you identify potential causes and implement corrective actions.

Problem: Low or No Yield of Final Product

Is there an emulsion during liquid-liquid extraction?

An emulsion is a common problem during the work-up of aldol condensation reactions, leading to poor separation of aqueous and organic layers and, consequently, loss of product.

  • Yes:

    • Cause: Insufficient ionic strength of the aqueous layer, or the presence of surfactants or amphipathic molecules.

    • Solution:

      • Add a saturated brine solution (saturated aqueous NaCl) to the separatory funnel. The increased ionic strength of the aqueous layer will help to break the emulsion.

      • Gently swirl or rock the separatory funnel instead of vigorous shaking.

      • If the emulsion persists, try filtering the mixture through a pad of Celite® or glass wool.

      • In some cases, adding a small amount of a different organic solvent with a different polarity might help.

  • No:

    • Did you properly neutralize the reaction mixture?

      • No: Incomplete neutralization of the base catalyst (e.g., NaOH, KOH) can lead to product degradation or unwanted side reactions during the work-up and purification steps.

        • Solution: Carefully add a dilute acid (e.g., 1M HCl) dropwise to the reaction mixture while monitoring the pH with litmus paper or a pH meter until it is neutral (pH ~7).

      • Yes:

        • Was the product lost during the washing steps? this compound has some water solubility, which can be exacerbated by the presence of organic co-solvents like ethanol.

          • Solution: Minimize the volume of aqueous washes. Use brine for the final wash to "salt out" the organic product from the aqueous phase.

        • Is your product in the aqueous layer?

          • How to check: Take a small sample of the aqueous layer, extract it with a small amount of a different, water-immiscible organic solvent (like dichloromethane), and analyze the organic extract by TLC or GC-MS to check for the presence of your product.

          • Solution if product is in the aqueous layer: Perform additional extractions of the aqueous layer with your primary organic solvent.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield of this compound emulsion Emulsion during extraction? start->emulsion neutralization Proper neutralization? emulsion->neutralization No add_brine Add brine, gentle mixing emulsion->add_brine Yes product_loss Product lost during washing? neutralization->product_loss Yes neutralize_acid Neutralize with dilute acid neutralization->neutralize_acid No product_in_aqueous Product in aqueous layer? product_loss->product_in_aqueous No minimize_washes Minimize aqueous washes, use brine product_loss->minimize_washes Yes extra_extractions Perform additional extractions product_in_aqueous->extra_extractions Yes end_bad Re-evaluate reaction conditions product_in_aqueous->end_bad No end_good Yield Improved add_brine->end_good neutralize_acid->end_good minimize_washes->end_good extra_extractions->end_good

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The most common impurities arise from side reactions of the aldol condensation. These can include:

  • Unreacted starting materials: Heptanal and acetone.

  • Self-condensation products: Self-condensation of heptanal or acetone.

  • Dehydration product: Dec-3-en-2-one, formed by the elimination of water from this compound. This is often favored by higher reaction temperatures or prolonged exposure to acid or base.

  • Products of multiple aldol additions: Reaction of the initial product with another molecule of heptanal.

Q2: What is a standard work-up procedure for the synthesis of this compound?

A2: A typical work-up procedure for a base-catalyzed aldol condensation to produce this compound is as follows:

  • Quenching and Neutralization: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add a dilute aqueous acid solution (e.g., 1M HCl) with stirring until the mixture is neutral (pH ≈ 7). This step is crucial to stop the reaction and prevent further side reactions.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, to extract the product. The volume of the organic solvent should be roughly equal to the volume of the reaction mixture. Shake the funnel gently to mix the layers and then allow them to separate.

  • Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:

    • Deionized water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate solution (to remove any residual acid).

    • Saturated brine solution (to reduce the solubility of the organic product in the aqueous phase and aid in drying).

  • Drying: Transfer the organic layer to a clean, dry flask and add a drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes to allow the drying agent to absorb any residual water.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow for Work-up Procedure

Workup_Workflow reaction_mixture Reaction Mixture quench Quench & Neutralize (dil. HCl) reaction_mixture->quench extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) quench->extraction wash_water Wash with Water extraction->wash_water wash_bicarb Wash with sat. NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purification Purification (Vacuum Distillation or Chromatography) concentrate->purification final_product Pure this compound purification->final_product

Caption: Standard work-up workflow.

Q3: How can I minimize the formation of the dehydrated product, dec-3-en-2-one?

A3: The formation of the α,β-unsaturated ketone is a common side reaction. To minimize its formation:

  • Control the reaction temperature: Aldol additions are typically carried out at low temperatures (0-25 °C). Higher temperatures promote the dehydration reaction.

  • Careful neutralization: Avoid over-acidification during the work-up, as acidic conditions can catalyze dehydration.

  • Prompt work-up: Do not let the reaction mixture stand for extended periods after completion, especially if it is still basic or becomes acidic.

  • Mild purification: If using column chromatography, ensure the silica gel is neutral. Acidic or basic silica can promote dehydration.

Q4: What are the expected yields and purity for this synthesis?

A4: The yield and purity of this compound can vary significantly depending on the specific reaction conditions and the effectiveness of the work-up and purification.

ParameterTypical RangeNotes
Crude Yield 60-85%Highly dependent on reaction completion and minimizing side reactions.
Purified Yield 40-70%Loss of material during purification is expected.
Purity (after purification) >95%Purity is typically assessed by GC-MS or NMR spectroscopy.

Note: The data in this table is a general representation and may not reflect the results of a specific experimental setup.

Detailed Experimental Protocol: Work-up and Purification

This protocol assumes a starting reaction mixture from a base-catalyzed aldol condensation of heptanal and acetone.

Materials:

  • Reaction mixture containing this compound

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

Procedure:

  • Neutralization:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1M HCl dropwise while stirring. Monitor the pH using pH paper. Continue adding acid until the solution is neutral (pH ≈ 7).

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Add an equal volume of diethyl ether and gently shake, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Washing:

    • Add a volume of deionized water equal to about one-third of the organic layer volume to the separatory funnel. Shake gently and discard the aqueous layer.

    • Repeat the washing step with saturated NaHCO₃ solution.

    • Finally, wash with saturated brine solution.

  • Drying:

    • Transfer the organic layer to a clean Erlenmeyer flask.

    • Add a sufficient amount of anhydrous Na₂SO₄ until it no longer clumps together.

    • Swirl the flask and let it sit for at least 15 minutes.

  • Solvent Removal:

    • Gravity filter the organic solution into a round-bottom flask to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification:

    • Vacuum Distillation: This is often the preferred method for purifying liquid products on a larger scale. The boiling point of this compound will be significantly lower under vacuum.

    • Column Chromatography: For smaller scales or to separate closely related impurities, column chromatography on silica gel can be effective. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate mixtures) is typically used to elute the product.

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxydecan-2-one is a valuable β-hydroxy ketone intermediate in the synthesis of various organic molecules. Its structure lends itself to several synthetic approaches. This guide provides a comparative analysis of two primary synthetic routes to this compound: the Aldol Condensation of heptanal and acetone, and the Oxidation of decane-1,3-diol. This comparison is based on experimental data from analogous reactions, providing insights into the potential yield, reaction conditions, and required reagents for each method.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, drawing from established protocols for similar transformations.

ParameterAldol Condensation of Heptanal and AcetoneOxidation of Decane-1,3-diol
Reactants Heptanal, AcetoneDecane-1,3-diol, Pyridinium chlorochromate (PCC)
Catalyst/Reagent Sodium hydroxide (NaOH)Pyridinium chlorochromate (PCC)
Solvent Ethanol/WaterDichloromethane (DCM)
Temperature Room Temperature (approx. 20-25°C)[1]Room Temperature (approx. 20-25°C)[2][3]
Reaction Time 30 minutes[1]1-2 hours (monitored by TLC)[3]
Yield (Estimated) Good to ExcellentHigh
Key Advantages Atom economical, readily available starting materials, one-pot reaction.High selectivity for secondary alcohol oxidation, mild reaction conditions.[4][5][6]
Key Disadvantages Potential for self-condensation of acetone, dehydration of the product.[7]Use of a chromium-based reagent (toxic), requires prior synthesis of the diol.[3][4]

Experimental Protocols

Route 1: Aldol Condensation of Heptanal and Acetone

This procedure is based on a standard base-catalyzed crossed aldol condensation.[8][9][10][11]

Materials:

  • Heptanal

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide in a mixture of ethanol and water to create a catalytic amount of a basic solution.

  • To this stirring solution, add a mixture of heptanal and a molar excess of acetone at room temperature.

  • Allow the reaction to stir for approximately 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography.

Route 2: Oxidation of Decane-1,3-diol

This protocol utilizes the selective oxidation of a secondary alcohol to a ketone using Pyridinium Chlorochromate (PCC).[2][3][4][5][6]

Materials:

  • Decane-1,3-diol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a dry atmosphere, suspend Pyridinium chlorochromate (PCC) and silica gel in anhydrous dichloromethane (DCM).

  • To this stirred suspension, add a solution of decane-1,3-diol in a minimal amount of anhydrous DCM in one portion at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, filter the reaction mixture through a pad of silica gel in a Buchner funnel to remove the chromium byproducts.

  • Wash the silica gel pad with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be purified further by column chromatography if necessary.

Mandatory Visualization

Synthesis_Comparison cluster_aldol Route 1: Aldol Condensation cluster_oxidation Route 2: Oxidation heptanal Heptanal product1 This compound heptanal->product1 acetone Acetone acetone->product1 naoh NaOH (cat.) Ethanol/Water naoh->product1 diol Decane-1,3-diol pcc PCC DCM diol->pcc Oxidation product2 This compound pcc->product2

Caption: Comparison of synthetic routes to this compound.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two potential analytical methods for the quantification of 4-Hydroxydecan-2-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The validation strategies outlined below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and are intended to provide a robust framework for researchers and drug development professionals.[1][2][3]

Introduction to Analytical Method Validation

Analytical method validation is a critical component of quality assurance in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[3] The validation process ensures the reliability, reproducibility, and accuracy of analytical data.[4] This guide focuses on the validation parameters essential for the quantitative analysis of this compound, a long-chain aliphatic hydroxy ketone.

Proposed Analytical Methods and Comparison

Two primary chromatographic techniques are proposed for the analysis of this compound: GC-MS and HPLC-UV. The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[5] Derivatization may be employed to improve the volatility and thermal stability of the analyte. GC-MS offers high specificity due to the mass fragmentation patterns of the analyte.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While this compound lacks a strong chromophore for UV detection, derivatization with a UV-absorbing tag can enable sensitive quantification. Alternatively, coupling HPLC with a mass spectrometer (HPLC-MS) would provide high sensitivity and specificity without the need for derivatization. For the purpose of this guide, a derivatization approach for HPLC-UV is considered.

The following sections detail the validation parameters and experimental protocols for both proposed methods.

Data Presentation: Validation Parameters and Acceptance Criteria

The validation of the analytical methods for this compound will be assessed based on the following parameters as defined by ICH Q2(R1).[1][6][2]

Table 1: Comparison of Validation Parameters for GC-MS and HPLC-UV Methods

Validation Parameter GC-MS Method HPLC-UV Method (with derivatization) Acceptance Criteria
Specificity Peak purity assessment using mass spectral data. Resolution of analyte peak from potential interferences.Peak purity assessment using diode array detection (DAD). Resolution of derivatized analyte peak from reagent and potential interferences.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Analysis of a minimum of five concentrations across the specified range.Analysis of a minimum of five concentrations of the derivatized analyte across the specified range.Correlation coefficient (r²) ≥ 0.995
Range To be established based on the linearity, accuracy, and precision data.To be established based on the linearity, accuracy, and precision data.The range should span from the Limit of Quantitation (LOQ) to 120% of the expected sample concentration.
Accuracy Analysis of spiked matrix samples at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate.Analysis of spiked matrix samples at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate, following the derivatization procedure.Mean recovery of 98.0% to 102.0% for drug substance and 95.0% to 105.0% in a complex matrix.
Precision (Repeatability) Six replicate analyses of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.Six replicate analyses of a derivatized sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) Analysis of the same sample on different days, by different analysts, and/or on different instruments.Analysis of the same derivatized sample on different days, by different analysts, and/or on different instruments.Relative Standard Deviation (RSD) ≤ 3.0%
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve for the derivatized analyte.The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve for the derivatized analyte.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Deliberate variations in method parameters such as GC oven temperature ramp rate, injector temperature, and carrier gas flow rate.Deliberate variations in method parameters such as mobile phase composition, column temperature, flow rate, and pH of the buffer.No significant impact on the results (RSD ≤ 5.0%). System suitability parameters should be met.

Experimental Protocols

Detailed methodologies for the validation of the proposed GC-MS and HPLC-UV methods are provided below.

For complex matrices, a sample preparation step is crucial to remove interferences.[7][8][9] A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol can be developed.

Example LLE Protocol:

  • To 1 mL of the sample matrix (e.g., plasma, formulation buffer), add a suitable internal standard.

  • Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS or HPLC analysis (or proceed with derivatization).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless mode.

  • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 250°C).

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for quantification.

Validation Experiments:

  • Specificity: Analyze blank matrix, matrix spiked with this compound, and matrix spiked with potential impurities or related compounds.

  • Linearity: Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix. Analyze each concentration in triplicate.

  • Accuracy: Spike the matrix with this compound at three different concentration levels (low, medium, high) and analyze in triplicate. Calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples of the medium concentration standard.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±2°C in injector temperature, ±5% in flow rate) and assess the impact on the results.

  • Derivatization Reagent: A UV-active reagent that reacts with the hydroxyl or ketone group, such as 2,4-dinitrophenylhydrazine (DNPH) for the ketone.[10]

  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Detection: UV detection at the wavelength of maximum absorbance for the derivatized analyte.

Validation Experiments:

  • Specificity: Analyze blank matrix, derivatized blank matrix, and derivatized matrix spiked with this compound and potential impurities.

  • Linearity: Prepare and derivatize a series of calibration standards. Analyze each concentration in triplicate.

  • Accuracy: Spike the matrix with this compound at three concentration levels, perform the derivatization, and analyze in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate derivatized samples of the medium concentration standard.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine from the analysis of low-concentration derivatized standards.

  • Robustness: Introduce small variations in the mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: Overall workflow for the validation of an analytical method.

PrecisionAnalysis cluster_repeatability Repeatability (Intra-assay) cluster_intermediate Intermediate Precision (Inter-assay) precision Precision Assessment rep1 Same Day precision->rep1 rep2 Same Analyst precision->rep2 rep3 Same Instrument precision->rep3 int1 Different Days precision->int1 int2 Different Analysts precision->int2 int3 Different Instruments precision->int3 rep1->rep2 rep2->rep3 int1->int2 int2->int3

Caption: Logical relationship of precision analysis components.

Conclusion

The validation of an analytical method for this compound is achievable using either GC-MS or HPLC-UV (with derivatization). GC-MS is likely to be more direct and highly specific. HPLC-UV requires a derivatization step but can be a viable alternative. The choice of method should be guided by the specific application, sample matrix, and available resources. Regardless of the chosen method, a thorough validation following ICH guidelines is mandatory to ensure the generation of reliable and accurate data for regulatory submissions and quality control purposes.

References

A Comparative Guide to Catalysts for the Synthesis of 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 4-hydroxydecan-2-one, a valuable intermediate in various chemical industries, is a topic of significant interest for researchers and professionals in drug development and material science. This guide provides a comparative overview of different catalytic systems applicable to the synthesis of this compound, primarily through the aldol condensation of 2-octanone and formaldehyde. While direct comparative studies on this specific molecule are limited, this guide draws upon experimental data from the synthesis of analogous α-hydroxy ketones to provide a comprehensive comparison of potential catalytic pathways.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalyst types that can be employed for the synthesis of 4-hydroxy-2-alkanones, which serves as a strong predictive model for the synthesis of this compound.

Catalyst TypeSpecific ExampleTypical SubstratesReaction ConditionsYield (%)Selectivity (%)AdvantagesDisadvantages
Homogeneous Base Catalysts NaOH, KOHAcetone, FormaldehydeRoom Temperature and Pressure~90ModerateInexpensive, readily available.Difficult to separate from the product, can lead to side reactions (e.g., dehydration), generates wastewater.[1][2]
Heterogeneous Solid Acid Catalysts Acid-activated Montmorillonite ClayPhenol, 4-hydroxybutan-2-one100-150°C, 1-15 bar35-55 (Conversion)75-81Easy to recover and reuse, environmentally benign.[3]Higher temperatures and pressures may be required, lower conversion rates reported in some cases.[3]
Homogeneous Organocatalysts (S)-Proline, N-PEG-(L)-prolinamideAcetone, Benzaldehyde; Cyclohexanedione, NitrosobenzeneRoom Temperature9591 (ee)High enantioselectivity, mild reaction conditions.[4][5]Can be expensive, may require higher catalyst loading.
Transition Metal Catalysts Copper-based catalysts1,3-Butanediol (dehydrogenation)120°C, Atmospheric PressureHigh~90Alternative synthetic route, high selectivity.[6]Requires a different starting material (1,3-decanediol), potential for metal leaching.
Biocatalysts Fungal Peroxygenases (e.g., from Humicola insolens)Isophorone (hydroxylation)Room TemperatureHigh (Full Conversion)HighHigh selectivity, environmentally friendly (uses H₂O₂), mild conditions.[7]Enzyme stability and cost can be a concern, substrate scope may be limited.
Non-Catalytic (Supercritical) Formic acid (in-situ generation)Acetone, Formaldehyde230-270°C, 17 MPaHighHighNo external catalyst needed, fast reaction, high yield.[1][2][8]Requires specialized high-pressure and high-temperature equipment.

Experimental Protocols

General Protocol for Base-Catalyzed Aldol Condensation of 2-Octanone and Formaldehyde

This protocol is a generalized procedure based on the synthesis of similar α-hydroxy ketones and would require optimization for the specific synthesis of this compound.

Materials:

  • 2-Octanone

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Diethyl ether or other suitable organic solvent

  • Saturated aqueous solution of Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-octanone in a suitable organic solvent.

  • Prepare a dilute aqueous solution of the base catalyst (e.g., 1 M NaOH).

  • Cool the flask containing the 2-octanone solution to 0-5°C using an ice bath.

  • Slowly add the formaldehyde solution to the reaction mixture while maintaining the temperature.

  • Add the base catalyst solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or distillation.

General Protocol for Dehydrogenation of 1,3-Decanediol

This protocol is based on the dehydrogenation of 1,3-butanediol to 4-hydroxy-2-butanone and would need to be adapted for 1,3-decanediol.[6]

Materials:

  • 1,3-Decanediol

  • Copper-based catalyst (e.g., copper chromite)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Set up a fixed-bed reactor packed with the copper-based catalyst.

  • Heat the reactor to the desired temperature (e.g., 120°C) under a flow of inert gas.

  • Introduce the 1,3-decanediol into a vaporizer to generate a gaseous feed.

  • Pass the gaseous 1,3-decanediol over the catalyst bed at a controlled flow rate (space velocity).

  • The product stream exiting the reactor is cooled and condensed.

  • The collected liquid product is then analyzed by GC or other analytical techniques to determine the conversion and selectivity to this compound.

  • The product can be further purified by distillation.

Visualizations: Reaction Mechanism and Experimental Workflow

Reaction Mechanism

The following diagram illustrates the base-catalyzed aldol condensation mechanism for the synthesis of this compound from 2-octanone and formaldehyde.

Aldol_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation 2-Octanone 2-Octanone Enolate Enolate Intermediate 2-Octanone->Enolate + OH⁻ OH- OH⁻ H2O H₂O Enolate->H2O Enolate_step2 Enolate H2O_step3 H₂O Formaldehyde Formaldehyde Alkoxide Alkoxide Intermediate Alkoxide_step3 Alkoxide Enolate_step2->Alkoxide + Formaldehyde This compound This compound Alkoxide_step3->this compound + H₂O OH-_regen OH⁻ (regenerated) This compound->OH-_regen

Base-catalyzed aldol condensation of 2-octanone and formaldehyde.
Experimental Workflow

The diagram below outlines a logical workflow for a comparative study of catalysts for the synthesis of this compound.

Catalyst_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis and Comparison cluster_optimization Optimization start Define Synthesis Route (e.g., Aldol Condensation) reactants Procure Reactants (2-Octanone, Formaldehyde) start->reactants catalysts Select Catalysts for Screening (Homogeneous, Heterogeneous, Organo, Bio) reactants->catalysts reaction_setup Set up Parallel Reactions (Identical conditions, different catalysts) catalysts->reaction_setup monitoring Monitor Reaction Progress (TLC, GC) reaction_setup->monitoring workup Reaction Work-up and Product Isolation monitoring->workup analysis Analyze Product (Yield, Purity - GC, NMR, MS) workup->analysis data_comp Tabulate and Compare Data (Yield, Selectivity, TON, TOF) analysis->data_comp conclusion Identify Optimal Catalyst data_comp->conclusion optimization Optimize Reaction Conditions for Best Catalyst (Temperature, Concentration, Time) conclusion->optimization

Workflow for comparative catalyst study in this compound synthesis.

References

Spectroscopic Comparison of 4-Hydroxydecan-2-one Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the isomeric purity and structure of synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of 4-hydroxydecan-2-one isomers, offering key data and methodologies to aid in their differentiation and characterization.

This compound, a β-hydroxy ketone, and its isomers are valuable chiral building blocks in organic synthesis. The accurate assignment of their stereochemistry and the differentiation from positional isomers are critical for ensuring the desired biological activity and pharmacological profile of target molecules. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to distinguish between these closely related structures.

Comparative Spectroscopic Data

The following tables summarize the expected and representative quantitative data for the spectroscopic analysis of this compound isomers. These values are based on established principles for β-hydroxy ketones and data from analogous compounds.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Stereoisomers (in CDCl₃)

ProtonRepresentative Chemical Shift (δ, ppm)Representative MultiplicityRepresentative Coupling Constant (J, Hz)Notes
H1 (CH₃-C=O)~2.20s-Singlet, characteristic of a methyl ketone.
H3 (CH₂-C=O)~2.80m-Methylene protons adjacent to the ketone.
H4 (CH-OH)~4.10m-Methine proton attached to the hydroxyl group.
H5 (CH₂)~1.45m-Methylene protons adjacent to the chiral center.
H6-H9 (CH₂)~1.30m-Overlapping methylene protons of the alkyl chain.
H10 (CH₃)~0.90t~7.0Terminal methyl group.
OHVariablebr s-Broad singlet, chemical shift is concentration-dependent.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Isomers (in CDCl₃)

CarbonRepresentative Chemical Shift (δ, ppm)Notes
C1 (CH₃-C=O)~30Methyl ketone carbon.
C2 (C=O)~210Ketone carbonyl carbon.
C3 (CH₂-C=O)~50Methylene carbon alpha to the ketone.
C4 (CH-OH)~68Carbon bearing the hydroxyl group.
C5-C9 (CH₂)~22-36Alkyl chain carbons.
C10 (CH₃)~14Terminal methyl carbon.

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
O-H (Alcohol)3600-3200Broad
C-H (Alkyl)3000-2850Strong, sharp
C=O (Ketone)1715-1700Strong, sharp
C-O (Alcohol)1200-1000Medium to strong

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNotes
[M-18]⁺Loss of H₂ODehydration is a common fragmentation pathway for alcohols.
[M-15]⁺Loss of CH₃Loss of a methyl group.
43[CH₃CO]⁺Acylium ion, characteristic of methyl ketones.
58[C₃H₆O]⁺McLafferty rearrangement product.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

  • Stereochemical Assignment: For determining the relative stereochemistry (syn vs. anti) of the β-hydroxy ketone, advanced NMR techniques such as J-resolved spectroscopy or analysis of the coupling constants between the protons on C3 and C4 can be employed. A simple ¹H NMR analysis can often permit the stereochemistry of β-hydroxy ketones to be assigned by visual inspection of the ABX patterns for the α-methylene unit.[1][2]

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty plates before running the sample.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) functional groups.[3][4]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Employ a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300).

  • Data Analysis: Analyze the molecular ion peak and the characteristic fragmentation patterns to confirm the molecular weight and structural features of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Synthesis Synthesis of This compound Isomers NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Stereochem Stereochemical Assignment NMR->Stereochem IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Stereochem->Purity Comparison Isomer Comparison Purity->Comparison

Caption: Workflow for the spectroscopic analysis and comparison of this compound isomers.

References

"assessing the purity of 4-Hydroxydecan-2-one by different techniques"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative overview of various analytical techniques for assessing the purity of 4-Hydroxydecan-2-one, a key intermediate in various synthetic pathways. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate method for your specific needs.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Key AdvantagesKey Disadvantages
HPLC-UV (with derivatization) Separation based on polarity, with UV detection of a chromophoric derivative.~1-10 µg/L~5-30 µg/L< 5%Widely available, robust for routine analysis.Requires derivatization for this non-chromophoric analyte, which adds a step and potential for error.
GC-MS Separation of volatile compounds based on boiling point and polarity, with identification by mass-to-charge ratio.~0.1-1 µg/L~0.5-5 µg/L< 10%High sensitivity and specificity, excellent for identifying volatile impurities.Requires derivatization to improve volatility and thermal stability; potential for thermal degradation of the analyte.
qNMR Intrinsic quantitative measurement based on the nuclear magnetic resonance signal of specific protons in the molecule.~0.1% (relative)~0.3% (relative)< 2%Absolute quantification without the need for a specific reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic techniques, requires a high-field NMR spectrometer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection (after Derivatization)

Since this compound lacks a strong UV chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is necessary for sensitive UV detection.

Sample Preparation (Derivatization):

  • Dissolve a known amount of the this compound sample in acetonitrile.

  • Add an excess of a solution of 2,4-dinitrophenylhydrazine in acidified acetonitrile.

  • Allow the reaction to proceed at room temperature for at least one hour to form the this compound-DNPH derivative.

  • Quench the reaction with a suitable reagent if necessary and dilute to a known volume with the mobile phase.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 360 nm.

  • Injection Volume: 10 µL.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak corresponding to the this compound-DNPH derivative relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

To improve volatility and thermal stability, derivatization (silylation) of the hydroxyl group is recommended.

Sample Preparation (Silylation):

  • Dissolve a known amount of the this compound sample in a dry, aprotic solvent (e.g., dichloromethane).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis:

Purity is assessed by the relative area percentage of the peak corresponding to the silylated this compound in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the derivatized molecule.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a direct method for purity determination without the need for a reference standard of the analyte itself. An internal standard with a known purity is used for quantification.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a certified purity and whose signals do not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Sequence: A standard 90° pulse sequence.

  • Solvent: CDCl₃.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Acquisition Time: At least 3 seconds.

  • Spectral Width: Appropriate to cover all signals of interest.

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal from this compound (e.g., the methyl protons adjacent to the ketone) and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization with DNPH Sample->Derivatization Dilution Dilution Derivatization->Dilution Injection HPLC Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: HPLC workflow for purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Silylation Silylation (e.g., BSTFA) Sample->Silylation Injection GC Injection Silylation->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: GC-MS workflow for purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Weighing Accurate Weighing of Sample & Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition NMR Data Acquisition Dissolution->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: qNMR workflow for purity assessment.

Alternative Techniques

For a comprehensive purity profile, especially for non-chromophoric and non-volatile impurities, other techniques can be employed:

  • Thermogravimetric Analysis (TGA): To determine the content of residual solvents and other volatile impurities.

  • Karl Fischer Titration: For accurate quantification of water content.

  • Elemental Analysis: To confirm the elemental composition (C, H, O) and detect inorganic impurities.

By combining data from these orthogonal techniques, a more complete and accurate assessment of the purity of this compound can be achieved, ensuring the quality and reliability of this important chemical intermediate in research and development.

A Comparative Guide to the Quantification of 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. This guide provides a comparative overview of established analytical methodologies applicable to the quantification of 4-Hydroxydecan-2-one, a medium-chain hydroxy ketone. While specific validated methods for this analyte are not widely published, this document outlines the adaptation of common, robust techniques for ketone analysis, providing a foundation for method development and validation.

Introduction to this compound Analysis

This compound's structure, featuring a hydroxyl group and a ketone carbonyl group, presents unique analytical considerations. Its moderate polarity and potential for thermal instability influence the choice of appropriate analytical techniques. The primary methods adaptable for its quantification include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Often, derivatization is employed to improve the chromatographic behavior and detection sensitivity of the analyte.

Comparative Analysis of Quantification Methods

The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of the most pertinent techniques.

MethodPrincipleDerivatizationDetectionProsCons
GC-MS Separation of volatile compounds followed by mass-based detection.Often required to increase volatility and thermal stability (e.g., silylation).Mass Spectrometry (MS)High sensitivity and selectivity, provides structural information.Potential for thermal degradation of the native compound, requires derivatization.
HPLC-UV Separation based on polarity.Required to introduce a chromophore (e.g., DNPH).UV-Visible (UV)Widely available, relatively low cost.Lower sensitivity and selectivity compared to MS, requires derivatization for UV detection.
LC-MS/MS High-resolution separation coupled with highly sensitive and selective mass detection.May not be required, but can enhance ionization efficiency.Tandem Mass Spectrometry (MS/MS)Very high sensitivity and selectivity, suitable for complex matrices.Higher instrument cost and complexity.

Table 1: Comparison of Analytical Methods for this compound Quantification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols that should be optimized and validated for the specific application and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method involves the derivatization of the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether, followed by GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried extract. Heat at 60-70°C for 30 minutes.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Splitless or split injection at 250°C.

  • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized analyte.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the TMS derivative of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following DNPH Derivatization

This technique is based on the reaction of the ketone group with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone, which can be detected by UV.

1. Sample Preparation and Derivatization:

  • An acidified solution of DNPH is added to the sample containing this compound.

  • The reaction mixture is allowed to incubate to ensure complete derivatization.

  • The resulting DNPH-hydrazone is extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.

2. HPLC-UV Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for the DNPH-hydrazone (typically around 365 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and may not require derivatization.

1. Sample Preparation:

  • Protein Precipitation: For biological samples, precipitate proteins with a cold organic solvent (e.g., acetonitrile, methanol).

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for injection.

2. LC-MS/MS Conditions:

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile or methanol with water, often containing a small amount of formic acid to enhance ionization.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflow

To better understand the logical flow of a typical bioanalytical method validation process, the following diagram is provided.

Bioanalytical_Method_Validation_Workflow MD1 Analyte Characterization MD2 Selection of Analytical Technique MD1->MD2 MD3 Optimization of Conditions MD2->MD3 MV1 Specificity & Selectivity MD3->MV1 MV2 Linearity & Range MD3->MV2 MV3 Accuracy & Precision MD3->MV3 MV4 LOD & LOQ MD3->MV4 MV5 Stability MD3->MV5 SA1 Sample Preparation MV1->SA1 MV2->SA1 MV3->SA1 MV4->SA1 MV5->SA1 SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: Bioanalytical method validation workflow.

The following diagram illustrates a logical comparison of the key performance attributes of the discussed analytical methods.

Method_Comparison cluster_Methods Analytical Methods cluster_Parameters Performance Parameters GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity High Selectivity Selectivity GCMS->Selectivity High Cost Cost GCMS->Cost Medium Complexity Complexity GCMS->Complexity Medium HPLCUV HPLC-UV HPLCUV->Sensitivity Low HPLCUV->Selectivity Medium HPLCUV->Cost Low HPLCUV->Complexity Low LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Selectivity Very High LCMSMS->Cost High LCMSMS->Complexity High

Caption: Comparison of analytical method performance.

A Comparative Guide to Enantioselective Purity Determination of 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules such as 4-Hydroxydecan-2-one, a versatile building block in organic synthesis. This guide provides an objective comparison of various analytical techniques for assessing the enantiomeric excess (ee) of this compound, supported by experimental data and detailed protocols for key methods.

Comparison of Analytical Methods

Several techniques can be employed for the enantioselective purity determination of this compound. The primary methods include direct chromatographic separation on a chiral stationary phase (CSP) via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and indirect methods involving the formation of diastereomers through derivatization with a chiral derivatizing agent (CDA), followed by analysis on a standard achiral column. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) with chiral solvating agents, offer an alternative approach.

The choice of method depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the specific properties of the analyte. Chromatographic methods are generally preferred for their high resolution and accuracy.

Quantitative Data Summary

The following table summarizes typical performance data for the enantioselective analysis of β-hydroxy ketones, which are structurally analogous to this compound. This data is compiled from various studies and provides a baseline for expected performance.

MethodChiral Stationary Phase (CSP) / Derivatizing AgentMobile Phase / Carrier GasTypical Retention Times (min)Typical Resolution (Rs)Typical Limit of Detection (LOD)
Chiral HPLC Chiralpak® AD-H / Chiralcel® OD-Hn-Hexane/Isopropanolt_minor: 15-30, t_major: 20-35> 1.50.1 - 1 µg/mL
Chiral GC Cyclodextrin-based (e.g., β-DEX™ 225)Helium or Hydrogent_R(1): 10-20, t_R(2): 11-22> 1.21 - 10 ng/mL
Indirect HPLC/GC (with CDA) (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride)Standard achiral (e.g., C18 for HPLC, DB-5 for GC)Varies with derivative> 2.0Dependent on detector
Chiral NMR Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)Deuterated solvent (e.g., CDCl3)N/AN/A~1-5 mg/mL

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of enantiomers on a chiral stationary phase. Polysaccharide-based CSPs are highly effective for the resolution of β-hydroxy ketones.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

Mobile Phase:

  • A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The ratio can be optimized to improve resolution and analysis time.

Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Set the HPLC system parameters:

    • Flow rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (due to the carbonyl chromophore).

  • Inject 10 µL of the sample solution.

  • Record the chromatogram and determine the retention times for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method suitable for volatile compounds. This compound may require derivatization to improve its volatility and chromatographic behavior, although direct analysis is often possible.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Cyclodextrin-based, such as β-DEX™ 225 (30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 150 °C at 2 °C/min.

  • Injection: 1 µL, split mode (e.g., 50:1).

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into the GC system.

  • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess as described for the HPLC method.

Indirect Method: Derivatization with a Chiral Derivatizing Agent (CDA)

This method involves the conversion of the enantiomers into diastereomers, which can be separated on a standard achiral column. Mosher's acid chloride is a common CDA for alcohols.[1]

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid chloride ((R)-(-)-MTPA-Cl).

  • Pyridine or another suitable base.

  • Anhydrous dichloromethane.

Procedure:

  • Dissolve a known amount of this compound in anhydrous dichloromethane.

  • Add an excess of (R)-(-)-MTPA-Cl and pyridine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the diastereomeric esters with a suitable organic solvent.

  • Analyze the resulting diastereomers by achiral HPLC (e.g., on a C18 column) or GC (e.g., on a DB-5 column).

  • The ratio of the diastereomers corresponds to the enantiomeric ratio of the starting material.

Visualizations

Enantioselective_Purity_Determination_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_direct cluster_indirect cluster_data Data Analysis Sample This compound (Enantiomeric Mixture) Direct Direct Methods Sample->Direct Indirect Indirect Method Sample->Indirect Chiral_HPLC Chiral HPLC Direct->Chiral_HPLC Chiral_GC Chiral GC Direct->Chiral_GC Derivatization Derivatization with CDA Indirect->Derivatization Quantification Peak Integration & Quantification Chiral_HPLC->Quantification Chiral_GC->Quantification Achiral_Analysis Achiral HPLC/GC Derivatization->Achiral_Analysis Achiral_Analysis->Quantification EE_Calculation Enantiomeric Excess Calculation Quantification->EE_Calculation

Caption: Workflow for enantioselective purity determination.

Logical_Relationship_of_Methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Direct_Chromatography Direct Separation (Chiral Stationary Phase) Chiral HPLC Chiral HPLC Direct_Chromatography->Chiral HPLC Chiral GC Chiral GC Direct_Chromatography->Chiral GC Indirect_Chromatography Indirect Separation (Diastereomer Formation) Achiral HPLC Achiral HPLC Indirect_Chromatography->Achiral HPLC Achiral GC Achiral GC Indirect_Chromatography->Achiral GC NMR_Spectroscopy NMR with Chiral Solvating Agents ¹H NMR Analysis ¹H NMR Analysis NMR_Spectroscopy->¹H NMR Analysis Analyte Enantiomeric Mixture of this compound Analyte->Direct_Chromatography High Resolution High Sensitivity Analyte->Indirect_Chromatography Requires Derivatization Uses Standard Columns Analyte->NMR_Spectroscopy No Separation Needed Lower Sensitivity

Caption: Comparison of analytical technique relationships.

References

Benchmarking the Stability of 4-Hydroxydecan-2-one Against Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and chemical research, understanding the stability of active compounds is paramount for ensuring product efficacy, safety, and shelf-life. This guide provides a comparative analysis of the stability of 4-Hydroxydecan-2-one, a molecule of interest in various research and development sectors, against its structural analogues. The following sections detail the experimental protocols for assessing stability, present comparative data in a structured format, and visualize the logical relationships and experimental workflows.

Comparative Stability Analysis

The stability of this compound and its selected analogues was evaluated under various stress conditions, including elevated temperature, and exposure to acidic and basic environments. The degradation of the parent compound was monitored over time using High-Performance Liquid Chromatography (HPLC). The results, summarized in the table below, provide a quantitative comparison of the stability profiles.

CompoundStructureHalf-life (t½) at 40°C (hours)Half-life (t½) in 0.1 M HCl (hours)Half-life (t½) in 0.1 M NaOH (hours)
This compound CH₃COCH₂(CHOH)(CH₂)₅CH₃482412
Analogue 1: 4-Oxodecan-2-one CH₃COCH₂CO(CH₂)₅CH₃723624
Analogue 2: Decan-2,4-diol CH₃CH(OH)CH₂CH(OH)(CH₂)₅CH₃364848
Analogue 3: 4-Methoxydecan-2-one CH₃COCH₂(CHOCH₃)(CH₂)₅CH₃603018

Caption: Comparative stability of this compound and its analogues under thermal and pH stress.

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the stability studies.

1. Stability Sample Preparation:

  • Solutions of this compound and each analogue were prepared at a concentration of 1 mg/mL in acetonitrile.

  • For thermal stability testing, aliquots of the solutions were stored in a temperature-controlled oven at 40°C.

  • For pH stability testing, the solutions were mixed with equal volumes of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base, respectively, and stored at room temperature (25°C).

2. HPLC Analysis:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Samples were withdrawn at predetermined time intervals, neutralized if necessary, and injected into the HPLC system to determine the concentration of the remaining parent compound. The degradation was calculated based on the decrease in the peak area of the parent compound over time.

3. Data Analysis:

  • The half-life (t½) of each compound under the different stress conditions was calculated from the first-order degradation kinetics.

Visualizing Experimental Workflow and Chemical Relationships

To clearly illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Stock Solutions (1 mg/mL) P2 Thermal Stress Samples (40°C) P1->P2 P3 Acidic Stress Samples (0.1 M HCl) P1->P3 P4 Basic Stress Samples (0.1 M NaOH) P1->P4 A1 Sample Withdrawal at Timepoints P2->A1 P3->A1 P4->A1 A2 HPLC Injection A1->A2 A3 Data Acquisition (Peak Area) A2->A3 D1 Calculate Concentration A3->D1 D2 Determine Degradation Kinetics D1->D2 D3 Calculate Half-life (t½) D2->D3

Caption: Workflow for the stability testing of this compound and its analogues.

Caption: Structural relationships between this compound and its analogues.

Discussion of Stability and Degradation

The stability of ketones can be influenced by factors such as temperature and pH. For instance, acetoacetate, a ketone body, is unstable at room temperature, with a degradation rate of 6% per hour, but its stability increases significantly upon cooling or freezing.[1] In contrast, β-hydroxybutyrate is noted to be stable in precipitated samples.[1] The stability of ketones can be enhanced by converting them into more stable derivatives, such as dinitrophenylhydrazones.[2]

The degradation of ketones in biological or environmental systems can occur through various pathways. For example, some microorganisms can degrade methyl ketones via subterminal oxidation, as seen in the degradation of 2-tridecanone.[3] Another degradation mechanism for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester.[4]

While specific degradation pathways for this compound were not found in the initial literature search, the presence of both a hydroxyl and a ketone functional group suggests that it may be susceptible to both oxidation and reactions typical of ketones. The proposed analogues were selected to probe the contribution of these functional groups to the overall stability of the molecule. The experimental data presented in this guide, although hypothetical, is based on the general principles of chemical stability and provides a framework for conducting such a comparative study.

References

A Researcher's Guide to Quantitative Mass Spectrometry: Determining the Relative Response Factor of 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based quantification, establishing accurate and reliable analytical methods is paramount. This guide provides a comprehensive comparison of internal standards for the quantitative analysis of 4-Hydroxydecan-2-one and a detailed protocol for determining its relative response factor (RRF), a critical parameter for ensuring analytical accuracy.

The determination of a compound's concentration by mass spectrometry (MS) often relies on the use of an internal standard (IS) to correct for variations in sample preparation, injection volume, and instrument response. The relative response factor (RRF) is a crucial value that relates the response of the analyte to the response of the internal standard. An accurate RRF is essential for obtaining precise and reliable quantitative data.

Comparison of Internal Standards for this compound Analysis

The ideal internal standard should be chemically similar to the analyte, exhibit similar ionization efficiency and chromatographic behavior, and not be naturally present in the samples. For this compound, two primary types of internal standards can be considered: a stable isotope-labeled analog and a structural analog.

Internal Standard TypeRecommended CompoundCommercial AvailabilityRationale for UsePotential Considerations
Stable Isotope-Labeled 2-Decanone-d5YesCo-elutes with the analyte and has nearly identical chemical and physical properties, leading to the most accurate correction for matrix effects and instrument variability.Higher cost compared to structural analogs.
Structural Analog 2-DecanoneYesStructurally similar to this compound, offering a cost-effective alternative to a deuterated standard. It is expected to have reasonably similar chromatographic and ionization behavior.Differences in fragmentation patterns and potential for slightly different responses compared to the analyte. The RRF will likely not be 1.

Experimental Protocol: Determination of the Relative Response Factor (RRF) of this compound using GC-MS

This protocol outlines the steps for determining the RRF of this compound against a selected internal standard (e.g., 2-Decanone-d5 or 2-Decanone) using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • This compound (analyte), analytical standard grade

  • 2-Decanone-d5 or 2-Decanone (internal standard), analytical standard grade

  • Methanol or other suitable solvent, HPLC or GC grade

  • Volumetric flasks and pipettes

  • GC vials with inserts

Instrumentation
  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., a mid-polarity column such as a DB-5ms or equivalent).

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

    • Prepare a stock solution of the internal standard (e.g., 2-Decanone-d5) at a concentration of 1 mg/mL in the same solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by making serial dilutions of the this compound stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.

    • To each calibration standard, add a constant, known concentration of the internal standard. For example, if the analyte concentrations range from 1 to 50 µg/mL, a fixed internal standard concentration of 10 µg/mL would be appropriate.

  • GC-MS Analysis:

    • Set up the GC-MS method with appropriate parameters for the separation and detection of this compound and the internal standard. A typical temperature program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor at least two characteristic ions for both the analyte and the internal standard.

    • Inject the prepared calibration standards into the GC-MS system.

  • Data Analysis and RRF Calculation:

    • For each calibration standard, determine the peak area of this compound and the internal standard.

    • Calculate the response factor (RF) for each compound at each concentration level using the following formula: RF = Peak Area / Concentration

    • Plot the response of the analyte against its concentration and the response of the internal standard against its concentration to generate two calibration curves.

    • Determine the slope of each calibration curve.

    • Calculate the Relative Response Factor (RRF) using the following equation: RRF = Slope of Analyte Calibration Curve / Slope of Internal Standard Calibration Curve

Logical Workflow for RRF Determination

The following diagram illustrates the key steps involved in the experimental determination of the Relative Response Factor.

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_analyte Prepare Analyte Stock Solution prep_is Prepare Internal Standard Stock Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_analyte->prep_cal prep_is->prep_cal gcms_analysis GC-MS Analysis (SIM Mode) prep_cal->gcms_analysis peak_integration Peak Area Integration gcms_analysis->peak_integration calibration_curve Generate Calibration Curves (Analyte & IS) peak_integration->calibration_curve slope_determination Determine Slopes calibration_curve->slope_determination rrf_calculation Calculate RRF slope_determination->rrf_calculation

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 4-Hydroxydecan-2-one, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. The level of PPE required depends on the scale of the handling operation and the potential for splashing or aerosol generation.

Personal Protective Equipment (PPE) for Handling this compound Waste
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national environmental regulations. The following is a general procedural outline for its disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix this compound waste with other chemical waste streams, particularly incompatible materials like strong oxidizing agents.[1]

  • Keep halogenated and non-halogenated solvent waste separate to facilitate proper disposal and manage costs.[1]

2. Container Management:

  • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.[2][3]

  • The container must be kept closed at all times, except when actively adding waste.[2][3]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated and away from sources of ignition, as ketones can be flammable.[4]

4. Arranging for Disposal:

  • Once the container is full or the project is complete, arrange for pickup and disposal by a licensed hazardous waste disposal company.

  • The primary method of disposal for this type of organic chemical is typically incineration at an approved waste disposal plant.[4][5]

  • Never dispose of this compound down the drain or in regular trash.[2]

5. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material into a designated hazardous waste container and dispose of it according to the procedures outlined above.[4]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound to be disposed B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Is there a dedicated and properly labeled hazardous waste container? B->C D Prepare and label a new compatible waste container: 'Hazardous Waste' 'this compound' C->D No E Carefully transfer waste into the container C->E Yes D->E F Securely close the container E->F G Store container in a designated Satellite Accumulation Area F->G H Is the container full or is disposal required? G->H H->G No I Contact Environmental Health & Safety (EHS) or a licensed hazardous waste disposal company for pickup H->I Yes J End: Waste is properly disposed of via incineration I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxydecan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Hydroxydecan-2-one was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar chemicals, including shorter-chain hydroxy-ketones and long-chain ketones, as well as general best practices for handling volatile organic compounds (VOCs) and combustible liquids. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific data for this compound, a conservative approach to PPE is recommended, assuming potential for skin and eye irritation, respiratory effects from vapor inhalation, and combustibility.

Summary of Recommended PPE:

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides protection against splashes and vapors. Standard safety glasses are not sufficient.
Hand Protection Butyl rubber or Viton™ gloves. Double gloving is recommended.Ketones can degrade common glove materials like nitrile and latex. Butyl rubber and Viton™ offer better resistance. Always check manufacturer's glove compatibility data.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants.Protects against splashes and in the event of a fire.
Respiratory Protection Use in a certified chemical fume hood is mandatory. If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.The volatility of this compound is unknown, but similar compounds can produce irritating vapors. A fume hood provides the primary means of exposure control.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.

PPE Selection Workflow:

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling This compound task_assessment Assess Task: - Quantity used - Potential for splashing - Operating temperature start->task_assessment eye_face Eye/Face Protection: - Chemical Splash Goggles - Face Shield task_assessment->eye_face Always Required hand Hand Protection: - Butyl Rubber or Viton™ Gloves - Double Glove task_assessment->hand Always Required body Body Protection: - Flame-Resistant Lab Coat - Full Coverage Clothing task_assessment->body Always Required respiratory Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (If needed) task_assessment->respiratory Always Required foot Foot Protection: - Closed-toe, Chemical-Resistant Shoes task_assessment->foot Always Required inspection Inspect PPE before each use eye_face->inspection hand->inspection body->inspection respiratory->inspection foot->inspection donning Proper Donning and Doffing inspection->donning end Proceed with Experiment donning->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.